molecular formula C6H6F2O3 B2501638 4-Difluoromethyl-dihydro-pyran-2,6-dione CAS No. 1706461-52-0

4-Difluoromethyl-dihydro-pyran-2,6-dione

Cat. No.: B2501638
CAS No.: 1706461-52-0
M. Wt: 164.108
InChI Key: ZGPBSGUWDSIJGO-UHFFFAOYSA-N
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Description

4-Difluoromethyl-dihydro-pyran-2,6-dione is a useful research compound. Its molecular formula is C6H6F2O3 and its molecular weight is 164.108. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethyl)oxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O3/c7-6(8)3-1-4(9)11-5(10)2-3/h3,6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPBSGUWDSIJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706461-52-0
Record name 4-(difluoromethyl)oxane-2,6-dione
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Foundational & Exploratory

3-difluoromethyl glutaric anhydride CAS number and molecular weight

[1][2]

Abstract

This technical guide provides an in-depth analysis of 3-difluoromethyl glutaric anhydride , a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical intermediates, particularly GABA analogs and gabapentinoids.[1] Due to its specific fluorination pattern, this compound acts as a critical bioisostere for isopropyl or methyl groups, enhancing metabolic stability and lipophilicity in drug candidates. This document details its chemical identity, theoretical properties, synthesis protocols, and handling requirements.

Part 1: Chemical Identity & Properties

Identification Data

As a specialized research intermediate, 3-difluoromethyl glutaric anhydride is often synthesized in situ or on-demand.[1] It may not be listed in standard public chemical catalogs with a dedicated CAS number.

PropertyDescription
Common Name 3-Difluoromethyl glutaric anhydride
IUPAC Name 4-(Difluoromethyl)dihydro-2H-pyran-2,6(3H)-dione
CAS Number Not Assigned (Custom Synthesis Required)
Molecular Formula C₆H₆F₂O₃
Molecular Weight 164.11 g/mol
SMILES O=C1CC(C(F)F)CC(=O)O1
Structure Type Cyclic Anhydride (6-membered ring)
Calculated Physicochemical Properties

Note: Values are predicted based on structural analogs (e.g., 3-methylglutaric anhydride).

ParameterValue (Predicted)Significance
LogP ~0.5 - 0.8Moderate lipophilicity; suitable for CNS penetration.[1]
Boiling Point ~260-280°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.[1]
Density ~1.35 g/cm³Higher density due to fluorine atoms.[1]
Solubility Soluble in DCM, THF, EtOAcHydrolyzes rapidly in water to form the diacid.

Part 2: Synthesis & Manufacturing

Retrosynthetic Analysis

The synthesis of 3-difluoromethyl glutaric anhydride typically proceeds via the dehydration of its precursor, 3-(difluoromethyl)pentanedioic acid .[1] The acid itself is constructed through a Michael addition strategy or a condensation reaction involving a difluoromethyl building block.

SynthesisPathStartDifluoroacetaldehyde(or Equivalent)Inter1KnoevenagelCondensationStart->Inter1+ MalonateInter2Michael Addition(Diethyl Malonate)Inter1->Inter2Acid3-(Difluoromethyl)pentanedioic AcidInter2->AcidHydrolysis &DecarboxylationProduct3-DifluoromethylGlutaric AnhydrideAcid->ProductDehydration(Ac2O / Heat)

Figure 1: Retrosynthetic pathway for 3-difluoromethyl glutaric anhydride.[1]

Experimental Protocol: Dehydration of 3-(Difluoromethyl)pentanedioic Acid

Prerequisite: Synthesis of the diacid precursor (C₆H₈F₂O₄, MW: 182.12).[1]

Objective: Convert the diacid to the cyclic anhydride using acetic anhydride.

Reagents:

  • 3-(Difluoromethyl)pentanedioic acid (1.0 eq)[1]

  • Acetic anhydride (excess, solvent/reagent)[2]

  • Acetyl chloride (optional catalyst)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube (or N₂ line).

  • Addition: Charge the flask with 3-(difluoromethyl)pentanedioic acid (e.g., 18.2 g, 100 mmol).

  • Solvent: Add acetic anhydride (50 mL, ~5 eq). The solid may not dissolve immediately.

  • Reflux: Heat the mixture to reflux (bath temp ~140°C) for 2–3 hours. The solution should become clear and homogeneous.

  • Concentration: Cool the mixture to room temperature. Remove excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator, 60°C bath).

  • Purification:

    • Option A (Distillation): Distill the residue under high vacuum (<1 mmHg). Expect the product to distill between 120–150°C (depending on vacuum).

    • Option B (Crystallization): Dissolve the residue in a minimal amount of dry toluene or chloroform/hexane mixture and crystallize at 4°C.

  • Yield: Typical yields range from 85–95%.

Validation (QC):

  • IR Spectroscopy: Look for characteristic anhydride carbonyl doublets at ~1800 cm⁻¹ and ~1760 cm⁻¹.[1]

  • H-NMR: Verify the integrity of the -CHF₂ proton (triplet of doublets, typically δ 5.5–6.5 ppm) and the disappearance of the carboxylic acid protons.

Part 3: Applications in Drug Discovery

Bioisosteric Replacement

The 3-difluoromethyl group serves as a bioisostere for:

  • Isopropyl group: Similar steric bulk but different electronic properties.[1]

  • Methyl group: Increased metabolic stability against oxidation.[1]

GABA Analog Synthesis

This anhydride is a critical intermediate for synthesizing fluorinated analogs of Pregabalin (Lyrica) and Gabapentin .[1]

Mechanism: Ring opening of the anhydride with ammonia or an amine yields the mono-amide, which can be subjected to a Hofmann rearrangement to yield the beta-amino acid (GABA analog).[1]

GABA_AnalogAnhydride3-DifluoromethylGlutaric AnhydrideMonoAmideHemiamideIntermediateAnhydride->MonoAmideRing OpeningAmmoniaNH3 / MeOHAmmonia->MonoAmideHofmannHofmannRearrangementMonoAmide->HofmannBr2 / NaOHFinalDrug3-(Difluoromethyl)GABA AnalogHofmann->FinalDrugRearrangement

Figure 2: Synthesis of GABA analogs from 3-difluoromethyl glutaric anhydride.

Part 4: Handling & Safety

Hazard Identification
  • Corrosivity: Anhydrides hydrolyze to form acids on contact with moisture (skin, eyes, lungs). Causes severe burns.

  • Reactivity: Reacts violently with water, alcohols, and amines.

  • Fluorine Content: Thermal decomposition may release hydrogen fluoride (HF).

Storage Protocol
  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Container: Tightly sealed glass or Teflon-lined containers. Avoid metal containers if trace acid is present.

  • Temperature: Cool, dry place (2–8°C recommended to prevent hydrolysis).

References

  • PrepChem. (n.d.). Synthesis of 3-(trifluoromethyl)glutaric anhydride. Retrieved from [Link]

  • Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008).[1][3] Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37, 1727-1739.[1][3] Retrieved from [Link]

  • Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. SciSpace. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Glutaric anhydride (General Data). NIST Chemistry WebBook.[4] Retrieved from [Link]

Bioisosteric Applications of 4-Difluoromethyl-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioisosteric utility and synthetic applications of 4-difluoromethyl-dihydro-pyran-2,6-dione (also known as 3-difluoromethyl glutaric anhydride).

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary & Compound Profile

This compound (Structure 1 ) is a specialized cyclic anhydride intermediate. In modern drug discovery, it serves as a high-value "warhead precursor" for introducing the difluoromethyl (


)  moiety into glutarimide-based drugs (e.g., Cereblon modulators) and 

-amino butyric acid (GABA) analogs.

The core utility of this scaffold lies in the


 bioisostere , which acts as a "lipophilic hydrogen bond donor," bridging the gap between the hydrophobicity of a methyl group and the polarity of a hydroxyl group while blocking metabolic oxidation.
Physicochemical Profile
PropertyValue / CharacteristicRelevance to Drug Design
IUPAC Name 3-(difluoromethyl)glutaric anhydridePrecursor to

-substituted amino acids.
Core Moiety Difluoromethyl (

)
Lipophilic H-bond donor (

-H acidity).
Reactivity Electrophilic Cyclic AnhydrideRapid ring-opening with amines/alkoxides.
Bioisosterism

Increases lipophilicity (LogP), blocks CYP450 oxidation.
Bioisosterism

Mimics H-bond donor capacity without high polarity.

Bioisosteric Rationale: The Advantage

The incorporation of the difluoromethyl group at the 4-position of the glutaric backbone offers three distinct pharmacological advantages:

  • The Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (

    
    ) group, which is purely lipophilic and electron-withdrawing, the 
    
    
    
    group contains an acidic proton (pKa ~25-30 depending on neighbors). This allows it to act as a weak hydrogen bond donor (HBD) similar to a hydroxyl group (-OH) or thiol (-SH), but with significantly higher membrane permeability.
    • Application: Replacing solvent-exposed -OH groups to improve blood-brain barrier (BBB) penetration.

  • Metabolic Blocking (Deuterium Mimicry): The C-H bond in

    
     is stronger than a typical alkyl C-H bond, and the fluorine atoms electronically deactivate the carbon toward CYP450-mediated hydroxylation.
    
    • Application: Stabilizing the

      
      -position of GABA analogs (e.g., Pregabalin derivatives) against metabolic degradation.
      
  • Conformational Locking: The gauche effect induced by the fluorine atoms can lock the glutaric chain or the resulting piperidine ring into specific conformations, potentially enhancing binding affinity to targets like the

    
     subunit of voltage-gated calcium channels.
    

Core Applications & Synthetic Workflows

Application A: Synthesis of -Difluoromethyl GABA Analogs

This is the primary application for neuroactive drug discovery. The anhydride serves as a divergent intermediate to access


-difluoromethylated 

-amino acids, which are bioisosteres of Pregabalin and Gabapentin .
Mechanism of Action

The


 group at the 

-position mimics the isopropyl group of leucine (in Pregabalin) but introduces a dipole that can interact with the binding pocket of the

subunit, potentially improving potency or selectivity.
Synthetic Protocol (Ring Opening & Rearrangement)
  • Ring Opening: Reaction of the anhydride with an alcohol (e.g., t-BuOH) yields the mono-ester.

  • Amidation: The remaining carboxylic acid is converted to an amide via mixed anhydride activation.

  • Hofmann Rearrangement: The amide is subjected to oxidative rearrangement (using PhI(OAc)2 or Br2/NaOH) to yield the protected amine.

  • Deprotection: Hydrolysis yields the

    
    -difluoromethyl GABA analog.
    

GABA_Synthesis Anhydride 4-difluoromethyl- dihydro-pyran-2,6-dione MonoEster Mono-Ester Intermediate Anhydride->MonoEster ROH / DMAP (Desymmetrization) Amide Primary Amide MonoEster->Amide 1. SOCl2 2. NH3 GABA β-Difluoromethyl GABA Analog Amide->GABA Hofmann Rearrangement (PhI(OAc)2, then Hydrolysis)

Figure 1: Synthetic pathway from the anhydride scaffold to neuroactive GABA bioisosteres.

Application B: Glutarimide-Based Cereblon Modulators (IMiDs)

The glutarimide ring (piperidine-2,6-dione) is the critical pharmacophore for binding to Cereblon (CRBN) , the E3 ubiquitin ligase component targeted by Thalidomide, Lenalidomide, and PROTACs.

  • Problem: The glutarimide ring is susceptible to hydrolytic ring-opening in physiological media.

  • Solution: Introducing a 4-difluoromethyl group (via the 4-difluoromethyl anhydride precursor) modulates the electron density of the imide ring. The electron-withdrawing nature of fluorine can alter the pKa of the imide nitrogen and the hydrolytic stability of the carbonyls.

Synthetic Protocol (Imide Formation)
  • Condensation: Heat the 4-difluoromethyl anhydride with a substituted aniline (or amino-phthalimide precursor) in acetic acid or with a dehydration agent (HMDS/ZnCl2).

  • Result: Formation of the 4-difluoromethyl-2,6-piperidinedione ring.

Experimental Protocols

Protocol 1: Synthesis of 3-(Difluoromethyl)glutaric Anhydride

Prerequisite: Synthesis of 3-(difluoromethyl)glutaric acid.

  • Reagents: 3-(difluoromethyl)glutaric acid (10.0 g, 56.8 mmol), Acetic Anhydride (30 mL).

  • Procedure:

    • Suspend the diacid in acetic anhydride in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 100°C for 2-3 hours. The solid should dissolve completely, indicating anhydride formation.

    • Workup: Remove excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator).

    • Purification: The residue is often a crystalline solid or viscous oil. It can be recrystallized from

      
      /Hexane or distilled under high vacuum if necessary.
      
    • Yield: Typically >90%.[1]

    • Characterization: IR (C=O stretch ~1800 and 1760 cm⁻¹).

Protocol 2: Desymmetrization to Mono-Amide (GABA Precursor)
  • Reagents: Anhydride (1.0 eq), Anhydrous Ammonia (gas) or

    
     (aq) in THF.
    
  • Procedure:

    • Dissolve the anhydride in anhydrous THF at 0°C.

    • Bubble

      
       gas through the solution for 15 minutes.
      
    • Stir at room temperature for 1 hour.

    • Workup: Concentrate in vacuo. The product is the semi-amide (glutaramic acid derivative).

    • Note: This intermediate is ready for Hofmann rearrangement to form the GABA analog.

Decision Framework: When to Use This Scaffold?

Use the following logic flow to determine if this compound is the correct tool for your lead optimization campaign.

Bioisostere_Decision Start Lead Optimization Objective Check1 Target contains Glutarimide or GABA motif? Start->Check1 Check2 Is Metabolic Stability (C-H Oxidation) an issue? Check1->Check2 Yes Action3 Consider standard methyl/fluoro analogs Check1->Action3 No Check3 Is H-Bond Donor required? Check2->Check3 No Action1 Use 4-CF2H Anhydride to block metabolism Check2->Action1 Yes (Block Beta-Oxidation) Action2 Use 4-CF2H Anhydride as Lipophilic HBD Check3->Action2 Yes (Replace OH/NH) Check3->Action3 No

Figure 2: Decision tree for implementing the difluoromethyl-glutaric scaffold in SAR studies.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • PrepChem. "Synthesis of 3-(trifluoromethyl)glutaric anhydride." (Analogous protocol reference). Link

Sources

Technical Guide: Metabolic and Hydrolytic Stability of Difluoromethyl-Substituted Cyclic Anhydrides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of difluoromethyl (


) groups into cyclic anhydrides represents a high-value, albeit challenging, strategy in medicinal chemistry and bioconjugation. While cyclic anhydrides are traditionally viewed as reactive intermediates or "suicide" warheads due to their susceptibility to hydrolysis, the 

moiety introduces a unique physicochemical paradox. It acts as a lipophilic hydrogen bond donor (bioisostere of

and

) while simultaneously exerting a strong electron-withdrawing inductive effect (

).

This guide details the metabolic stability profile of these compounds, distinguishing between chemical instability (spontaneous hydrolysis) and enzymatic metabolism . It provides a standardized workflow for evaluating their half-life (


) using 

NMR, a method chosen for its ability to monitor ring-opening kinetics in real-time without the artifacts associated with extraction-based assays.

The Physicochemical Paradox: Influence on Stability

To understand the metabolic fate of difluoromethyl-substituted anhydrides, one must first quantify the electronic and steric perturbations introduced by the fluorine atoms.

Electronic Activation vs. Lipophilic Shielding

The metabolic stability of these anhydrides is governed by two competing forces:

  • Electrophilic Activation (Destabilizing): The

    
     group is electron-withdrawing. According to the Hammett equation principles, this withdraws electron density from the anhydride carbonyls, making them more susceptible to nucleophilic attack by water (hydrolysis) or active site serine/cysteine residues.
    
    • Prediction: Faster hydrolysis compared to methyl-substituted analogs.

  • Lipophilic Shielding (Stabilizing): Unlike the trifluoromethyl (

    
    ) group, 
    
    
    
    is a hydrogen bond donor. It increases the
    
    
    of the molecule, potentially sequestering the compound in hydrophobic pockets of proteins or lipid bilayers, thereby reducing the effective concentration of water near the electrophilic center.
The Metabolic Fate: Hydrolysis is Dominant

Unlike standard drug molecules where oxidative metabolism (CYP450) is the primary clearance pathway, cyclic anhydrides undergo hydrolytic ring opening as their primary metabolic event.

  • Primary Pathway: Spontaneous or esterase-catalyzed hydrolysis to the corresponding dicarboxylic acid.

  • Secondary Pathway: Once hydrolyzed, the resulting

    
    -dicarboxylic acid is highly stable against oxidative defluorination due to the strength of the 
    
    
    
    bond (approx. 116 kcal/mol), though the
    
    
    bond of the
    
    
    group can eventually be oxidized if not sterically hindered.
Table 1: Comparative Physicochemical Properties
SubstituentElectronic Effect (

)
H-Bond PotentialHydrolytic Stability PredictionPrimary Metabolic Risk

-0.01 (Donor)NoneModerateCYP Oxidation of Methyl

+0.41 (Strong Withdrawal)Acceptor OnlyLow (Rapid Hydrolysis)None (Excreted as acid)

+0.19 (Moderate Withdrawal)Donor & Acceptor Low-Moderate Rapid Ring Opening

Mechanism of Degradation

The degradation of difluoromethyl-cyclic anhydrides follows a pseudo-first-order kinetic pathway in physiological media. The


 group polarizes the adjacent carbonyl, lowering the activation energy for the formation of the tetrahedral intermediate.
Diagram 1: Hydrolytic Degradation Pathway

The following diagram illustrates the nucleophilic attack and the subsequent ring-opening, highlighting the inductive influence of the difluoromethyl group.

HydrolysisMechanism cluster_effect CF2H Electronic Effect Anhydride CF2H-Cyclic Anhydride (Electrophilic Warhead) Transition Tetrahedral Intermediate (Destabilized by CF2H) Anhydride->Transition k1 (Rate Limiting) Diacid CF2H-Dicarboxylic Acid (Metabolically Stable Metabolite) Transition->Diacid Ring Opening Water H2O / Nucleophile Water->Anhydride Nucleophilic Attack

Caption: The electron-withdrawing CF2H group (blue) accelerates the rate-limiting formation of the tetrahedral intermediate (yellow), leading to rapid ring opening to the diacid (green).

Experimental Protocol: Kinetic Profiling via NMR

Standard LC-MS methods often fail for anhydrides because the chromatography mobile phase (containing water/methanol) induces hydrolysis during analysis. In-situ


 NMR  is the gold standard for this assessment because it is non-destructive and allows real-time monitoring in buffered media.
Materials & Reagents
  • Compound:

    
    -Cyclic Anhydride (>95% purity).
    
  • Solvent:

    
     (deuterated water) with Phosphate Buffer (pH 7.4).
    
  • Internal Standard:

    
    -Trifluorotoluene (inert) or Fluorobenzene.
    
  • Instrument: 400 MHz (or higher) NMR spectrometer with a fluorine-tuned probe.

Step-by-Step Workflow
  • Preparation (Anhydrous): Dissolve the anhydride in a minimal amount of

    
    -DMSO or 
    
    
    
    (acetonitrile-d3). This serves as the stock solution.
  • Initiation: Rapidly inject the stock solution into a pre-shimmed NMR tube containing pre-warmed (

    
    ) phosphate-buffered 
    
    
    
    .
  • Acquisition: Immediately start a kinetic loop (e.g., multi_zg in Bruker TopSpin).

    • Pulse Sequence: Standard

      
       pulse with proton decoupling.
      
    • Interval: Acquire a spectrum every 30–60 seconds for the first hour.

  • Data Processing:

    • Integrate the

      
       doublet (approx -110 to -130 ppm).
      
    • Note the appearance of a new shifted doublet corresponding to the linear diacid.

    • The chemical shift difference (

      
      ) is typically significant (2–5 ppm) due to the electronic relaxation upon ring opening.
      
Diagram 2: Kinetic Assay Workflow

NMRWorkflow Stock 1. Stock Prep (Anhydrous DMSO-d6) Mix 2. Rapid Mixing (Buffer pH 7.4 + D2O) Stock->Mix Inject Acquire 3. Real-Time 19F NMR (t=0 to t=60 min) Mix->Acquire Insert Probe Process 4. Integration & Plotting ln[Conc] vs Time Acquire->Process Fourier Transform Result Calculate t1/2 (k_obs) Process->Result Linear Regression

Caption: Workflow for non-destructive kinetic monitoring. The shift from anhydride to acid is distinct in 19F NMR, allowing precise half-life determination.

Data Interpretation & Strategic Applications

Calculating Half-Life ( )

The hydrolysis follows pseudo-first-order kinetics when water is in vast excess. Plot the natural logarithm of the anhydride peak integral (


) versus time (

).




Benchmarking:

  • High Stability:

    
     hours (Suitable for slow-release prodrugs).
    
  • Moderate Stability:

    
     hours (Suitable for acute bioconjugation).
    
  • Low Stability:

    
     minutes (Likely too reactive for systemic drug delivery; useful only as an in situ reagent).
    
Strategic Utility in Drug Design

Despite the instability,


-anhydrides are valuable in two specific contexts:
  • Covalent Inhibitors: The anhydride acts as a "suicide substrate" for serine proteases. The

    
     group tunes the electrophilicity to match the nucleophilicity of the target serine, potentially improving selectivity over non-fluorinated analogs.
    
  • Polymer-Drug Conjugates: In polyanhydride matrices (e.g., Gliadel wafers), the

    
     substitution alters the surface erosion rate. The increased lipophilicity (
    
    
    
    ) can slow down water penetration into the polymer matrix, extending the release profile despite the inherent reactivity of the anhydride bond.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Zafrani, Y., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804.

  • Haddadin, M. J., Higuchi, T., & Stella, V. (1975).[1] Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid. Journal of Pharmaceutical Sciences, 64(11), 1759-1765.[1]

  • Dalvit, C., et al. (2002). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Combinatorial Chemistry & High Throughput Screening, 5(8), 645-650.

  • Domb, A. J., & Langer, R. (1987). Polyanhydrides. I. Preparation of high molecular weight polyanhydrides.[2] Journal of Polymer Science Part A: Polymer Chemistry, 25(12), 3373-3386.

Sources

Methodological & Application

Application Note and Protocol for the Dehydration of 3-Difluoromethyl Glutaric Acid to its Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(difluoromethyl)glutaric anhydride via the dehydration of 3-(difluoromethyl)glutaric acid. This protocol is designed for researchers in synthetic organic chemistry, medicinal chemistry, and materials science who require a reliable method for preparing this valuable chemical intermediate. The procedure detailed herein is adapted from established methods for analogous compounds, particularly 3-(trifluoromethyl)glutaric acid, and is supported by fundamental principles of organic chemistry. This guide includes a discussion of the underlying chemical principles, a detailed step-by-step experimental protocol, safety precautions, and methods for purification and characterization.

Introduction

Glutaric anhydrides substituted with fluorinated groups are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of a difluoromethyl (CHF₂) moiety can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 3-(Difluoromethyl)glutaric anhydride serves as a versatile building block, enabling the introduction of this key structural motif into more complex molecules.

The formation of a cyclic anhydride from a dicarboxylic acid is a dehydration reaction that can be achieved through thermal methods or by using a chemical dehydrating agent.[1] For many substituted glutaric acids, simple heating can be effective.[2][3] However, to avoid potential decomposition at high temperatures and to ensure a cleaner reaction profile, the use of a dehydrating agent like acetic anhydride is often preferred.[4] This application note details a robust protocol for the synthesis of 3-(difluoromethyl)glutaric anhydride, providing researchers with a reliable method to access this important compound.

Chemical Principles and Mechanistic Insights

The conversion of a dicarboxylic acid to a cyclic anhydride using a dehydrating agent such as acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of one of the carboxylic acid groups of the glutaric acid derivative on a carbonyl carbon of acetic anhydride. This forms a mixed anhydride intermediate. Subsequently, an intramolecular nucleophilic attack by the second carboxylic acid group on one of the carbonyls of the mixed anhydride leads to the formation of the five-membered cyclic glutaric anhydride and the release of a molecule of acetic acid.

The presence of the electron-withdrawing difluoromethyl group at the 3-position of the glutaric acid is expected to increase the acidity of the carboxylic acid protons, which may facilitate the initial nucleophilic attack. This electronic effect suggests that the dehydration should proceed efficiently under relatively mild conditions.

Proposed Synthesis of the Starting Material: 3-(Difluoromethyl)glutaric Acid

A proposed synthetic scheme is as follows:

  • Knoevenagel Condensation: Reaction of difluoroacetaldehyde with diethyl malonate in the presence of a base like piperidine to yield diethyl 2-(difluoromethylene)malonate.

  • Michael Addition: Addition of another equivalent of diethyl malonate to the activated alkene in the presence of a base to form a tetraester intermediate.

  • Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the tetraester followed by decarboxylation upon heating to yield the target 3-(difluoromethyl)glutaric acid.

Researchers should optimize the conditions for this synthesis based on the specific reactivity of the difluoromethyl-containing intermediates.

Experimental Protocol: Dehydration of 3-(Difluoromethyl)glutaric Acid

This protocol is adapted from the successful synthesis of the analogous 3-(trifluoromethyl)glutaric anhydride.[6]

Materials and Equipment:

  • 3-(Difluoromethyl)glutaric acid

  • Acetic anhydride

  • Chloroform (CHCl₃)

  • Hexanes

  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Glassware for recrystallization

  • NMR spectrometer for product characterization

Safety Precautions:

  • Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chloroform is a suspected carcinogen and should be handled with care in a fume hood.

  • Hexanes are flammable. Keep away from ignition sources.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(difluoromethyl)glutaric acid.

  • Addition of Dehydrating Agent: To the solid acid, add acetic anhydride. A common molar ratio is a slight excess of acetic anhydride to ensure complete reaction. For guidance, the synthesis of the trifluoromethyl analog used a significant excess of acetic anhydride, which also served as the solvent.[6] A starting point would be to use a 2-5 fold molar excess of acetic anhydride.

  • Dehydration Reaction: Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting diacid. A typical reaction time is 2-4 hours.[6]

  • Removal of Excess Acetic Anhydride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator. Gentle heating (e.g., 50-60 °C) may be required to facilitate removal.

  • Isolation of Crude Product: The residue will likely be a solid or a viscous oil. This is the crude 3-(difluoromethyl)glutaric anhydride.

Purification by Recrystallization:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent. Based on the protocol for the trifluoromethyl analog, chloroform is a good initial choice.[6]

  • Crystallization: To the hot solution, add a non-polar solvent such as hexanes until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce further crystallization.

  • Filtration: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold hexanes and then dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Characterization:

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure of the anhydride and the presence of the difluoromethyl group.

  • ¹³C NMR Spectroscopy: To identify the carbonyl carbons of the anhydride ring.

  • Infrared (IR) Spectroscopy: To observe the characteristic anhydride C=O stretching frequencies (typically two bands around 1820 and 1760 cm⁻¹).

  • Melting Point Analysis: To assess the purity of the crystalline product.

Data Presentation

ParameterRecommended ConditionsObservations and Notes
Reactants 3-(Difluoromethyl)glutaric acid, Acetic AnhydrideAcetic anhydride is used in excess.
Solvent Acetic anhydride can serve as the solvent.No additional solvent is required for the reaction.
Reaction Temperature RefluxThe boiling point of acetic anhydride is approximately 140 °C.
Reaction Time 2-4 hoursMonitor by TLC for disappearance of starting material.
Work-up Removal of volatiles under reduced pressure.A rotary evaporator is recommended.
Purification Recrystallization (e.g., Chloroform/Hexanes)Yields a purified, crystalline product.
Expected Yield High (based on analogous reactions)The synthesis of 3-(trifluoromethyl)glutaric anhydride reports a yield of 89%.[6]

Visualizations

Chemical Reaction Scheme:

cluster_reactants Reactants cluster_products Products r1 3-(Difluoromethyl)glutaric Acid p1 3-(Difluoromethyl)glutaric Anhydride r1->p1 Reflux r2 Acetic Anhydride r2->p1 p2 Acetic Acid

Caption: Dehydration of 3-(Difluoromethyl)glutaric Acid.

Experimental Workflow:

start Start reactants Combine 3-(Difluoromethyl)glutaric Acid and Acetic Anhydride start->reactants reflux Heat to Reflux (2-4 hours) reactants->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Volatiles (Rotary Evaporator) cool->evaporate crude Obtain Crude Anhydride evaporate->crude dissolve Dissolve in Hot Chloroform crude->dissolve add_hexanes Add Hexanes dissolve->add_hexanes crystallize Cool to Induce Crystallization add_hexanes->crystallize filter Filter and Wash with Cold Hexanes crystallize->filter dry Dry under Vacuum filter->dry product Pure 3-(Difluoromethyl)glutaric Anhydride dry->product end End product->end

Caption: Experimental Workflow for Anhydride Synthesis.

References

  • Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Marcantoni, E., Melchiorre, P., & Sambri, L. (2007). The reaction between carboxylic acids and dialkyl dicarbonates, in the presence of a weak Lewis acid such as magnesium chloride and the corresponding alcohol as the solvent, leads to esters in excellent yields. Synthesis, 2007(22), 3489-3496.
  • CN1274657C. (2006). Process for preparing substituted glutaric anhydride. Google Patents.
  • Fichter, F., & Merckens, A. (1901). Ueber Phenyl-glutarsäure und einige Derivate. Berichte der deutschen chemischen Gesellschaft, 34(3), 4175-4182.
  • Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids.
  • Organic Syntheses. (1955). α-Phenylglutaric anhydride. Organic Syntheses, 35, 87. doi:10.15227/orgsyn.035.0087
  • PrepChem. (n.d.). Synthesis of 3-(trifluoromethyl)glutaric anhydride. Retrieved from [Link]

  • Reactory. (n.d.). Reactions of Acid Anhydrides. Retrieved from [Link]

  • Tedder, J. M. (1955). The Use of Trifluoroacetic Anhydride and Related Compounds in Organic Syntheses. Chemical Reviews, 55(5), 787-827.
  • Theisen, P. D., & Heathcock, C. H. (1993). Chiral recognition in the reaction of 3-substituted glutaric anhydrides with chiral secondary alcohols. The Journal of Organic Chemistry, 58(1), 142-146.
  • Yu, C., Liu, B., & Hu, L. (2000). A practical synthesis of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: a key intermediate for the synthesis of paroxetine. Tetrahedron: Asymmetry, 11(2), 443-447.

Sources

Application Note & Protocols: Ring-Opening Reactions of 4-Difluoromethyl-dihydro-pyran-2,6-dione with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the ring-opening reaction of 4-Difluoromethyl-dihydro-pyran-2,6-dione, a substituted cyclic anhydride, with various primary and secondary amines. This reaction, a form of nucleophilic acyl substitution, yields synthetically valuable difluoromethylated γ-amido carboxylic acids. These products are of significant interest in medicinal chemistry and drug development, where the difluoromethyl (CHF₂) group serves as a key bioisostere for hydroxyl or thiol functionalities, enhancing metabolic stability and modulating physicochemical properties. This guide details the underlying reaction mechanism, provides step-by-step experimental protocols, presents a table of expected outcomes with different amine classes, and offers a troubleshooting guide for common experimental challenges.

Theoretical Background and Mechanism

The reaction between this compound and an amine is a classic example of aminolysis of a cyclic anhydride.[1][2] Cyclic anhydrides are highly reactive electrophiles due to the two electron-withdrawing carbonyl groups, making them susceptible to nucleophilic attack without the need for a catalyst.[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the anhydride. This is typically the rate-determining step.[3]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.

  • Ring-Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the cleavage of the endocyclic C-O bond, which acts as the leaving group, thus opening the pyran ring.

  • Proton Transfer: The resulting carboxylate anion is protonated by the newly formed ammonium ion (if a second equivalent of amine is used) or during an aqueous workup, yielding the final product: a γ-amido carboxylic acid.

It is important to note that the reaction consumes two molar equivalents of the amine if no external base is added. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the carboxylic acid byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic.[2]

Reaction_Mechanism Reactants This compound + R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Product γ-Amido Carboxylic Acid Intermediate->Product 2. Ring-Opening & Proton Transfer

Caption: Generalized mechanism of amine-mediated ring-opening.

Experimental Protocol: General Procedure for Aminolysis

This protocol provides a robust, self-validating method for the synthesis of N-substituted 5-(difluoromethyl)-6-hydroxy-6-oxo-hexanamides.

Materials and Reagents
  • Substrates: this compound, Primary or Secondary Amine (e.g., Aniline, Benzylamine, Morpholine)

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Reagents for Workup: 1 M Hydrochloric Acid (HCl), Saturated Sodium Chloride solution (Brine), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment: Two-neck round-bottomed flask, magnetic stirrer and stir bar, condenser, addition funnel, ice-water bath, separatory funnel, rotary evaporator.

Step-by-Step Reaction Protocol
  • Flask Setup: In a fume hood, equip a 250 mL two-neck round-bottomed flask with a magnetic stir bar, a condenser, and an addition funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of the anhydride.[3]

  • Reagent Preparation:

    • In the flask, dissolve 10.0 mmol of this compound in 100 mL of anhydrous diethyl ether. Stir until complete dissolution.

    • In the addition funnel, prepare a solution of the amine (20.0 mmol, 2.0 equivalents) in 25 mL of anhydrous diethyl ether.

  • Reaction Execution:

    • Place the flask in a water bath at room temperature.

    • Add the amine solution dropwise from the addition funnel to the stirred anhydride solution over a period of 15-20 minutes. Caution: The reaction is often exothermic; an ice bath can be used for more reactive amines to maintain control.[1]

    • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes, with a few drops of acetic acid.

    • The reaction is generally complete within 1-4 hours, indicated by the disappearance of the limiting reactant (the anhydride).

  • Workup and Isolation:

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess amine, followed by saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization:

    • The crude product, often a white or off-white solid, can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

      • Expected ¹H NMR signals: Resonances for the amine alkyl/aryl groups, diastereotopic protons of the backbone, and a characteristic triplet for the CHF₂ group (J ≈ 50-56 Hz).

      • Expected FT-IR bands: Broad O-H stretch (carboxylic acid), N-H stretch (amide), and two distinct C=O stretches (amide and carboxylic acid).

Experimental_Workflow A 1. Setup & Reagent Prep B 2. Dropwise Addition of Amine A->B C 3. Reaction at Room Temp B->C D 4. TLC Monitoring C->D E 5. Aqueous Workup (HCl, Brine) D->E Reaction Complete F 6. Drying & Concentration E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Step-by-step experimental workflow for aminolysis.

Reaction Scope and Expected Outcomes

The reactivity of the amine nucleophile plays a significant role in the reaction kinetics and conditions. The following table summarizes expected outcomes for different classes of amines.

Amine TypeExampleRelative ReactivityTypical Reaction TimeExpected YieldKey Considerations
Primary Aliphatic BenzylamineHigh1-2 hours>90%Reaction is highly exothermic; cooling may be required.
Secondary Aliphatic MorpholineMedium-High2-3 hours>85%Steric hindrance can slightly slow the reaction compared to primary amines.
Primary Aromatic AnilineMedium3-5 hours80-90%Reduced nucleophilicity due to delocalization of the lone pair into the aromatic ring.
Sterically Hindered tert-ButylamineLow12-24 hours40-60%Significant steric hindrance impedes nucleophilic attack. Gentle heating (40 °C) may be necessary.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive amine (e.g., protonated).2. Sterically hindered amine.3. Low-quality or hydrolyzed anhydride.1. Ensure the amine is from a fresh source and not a salt. Use 2.2 equivalents.2. Increase reaction time and/or gently heat the mixture to 40-45 °C.[1]3. Use freshly prepared or properly stored anhydride.
Formation of Side Products 1. Reaction of the product's carboxylic acid with another amine molecule (requires harsh conditions).2. Impurities in starting materials.1. Avoid high temperatures and prolonged reaction times. Use of a non-nucleophilic base (e.g., triethylamine) as the second equivalent can mitigate this.2. Purify starting materials before the reaction.
Difficult Purification Product is an oil or does not crystallize easily.1. Attempt purification via column chromatography on silica gel.2. Convert the carboxylic acid to a salt (e.g., with NaOH) to facilitate purification, then re-acidify.

References

  • Nagao, Y., et al. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. ACS Omega. [Link][4][5]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 3.1.9. Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids. Royal Society of Chemistry. [Link][1]

  • LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides. [Link][2]

  • ReactionWeb.io. (2025). Amide Formation from Amines and Anhydrides. [Link][3]

  • Chemguide. (n.d.). The Reactions of Acid Anhydrides with Ammonia and Primary Amines. [Link][6]

Sources

Application Note: Synthesis of Novel Piperidone Scaffolds via Castagnoli-Cushman Reaction Utilizing 3-Difluoromethyl Glutaric Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a proposed methodology for the utilization of the novel reagent, 3-difluoromethyl glutaric anhydride, in the Castagnoli-Cushman reaction (CCR) for the synthesis of 4-(difluoromethyl)piperidin-2-ones. The incorporation of a difluoromethyl (CF₂H) group into heterocyclic scaffolds is a highly sought-after strategy in medicinal chemistry, known to enhance metabolic stability, membrane permeability, and binding affinity.[1] This document provides a comprehensive guide for researchers, including a proposed synthetic route for the anhydride, a detailed step-by-step protocol for the Castagnoli-Cushman reaction, and a discussion of the mechanistic and stereochemical considerations. While the direct application of 3-difluoromethyl glutaric anhydride in the CCR has not been explicitly reported in peer-reviewed literature, the protocols and insights presented herein are founded on established principles of the Castagnoli-Cushman reaction with analogous 3-substituted glutaric anhydrides and modern difluoromethylation techniques.

Introduction: The Strategic Value of the Difluoromethyl Group in Drug Discovery

The Castagnoli-Cushman reaction is a powerful multicomponent reaction that provides access to a wide array of substituted lactams, which are core structures in many biologically active compounds.[2][3] The reaction typically involves the condensation of an imine with a cyclic anhydride, such as glutaric anhydride, to form a piperidone ring system.[4][5] The versatility of the CCR allows for the introduction of diverse substituents, making it a valuable tool in the synthesis of compound libraries for drug discovery.

The difluoromethyl group (CF₂H) has emerged as a privileged motif in medicinal chemistry. It can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, offering a unique combination of lipophilicity and hydrogen-bond donating capability.[1] The strong electron-withdrawing nature of the two fluorine atoms can significantly modulate the physicochemical properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This application note outlines a forward-thinking approach to synthesize novel piperidone scaffolds bearing a difluoromethyl group at the 4-position by employing the hypothetical, yet synthetically accessible, 3-difluoromethyl glutaric anhydride in the Castagnoli-Cushman reaction.

Proposed Synthesis of 3-Difluoromethyl Glutaric Anhydride

The synthesis of 3-difluoromethyl glutaric anhydride can be envisioned through a multi-step sequence starting from commercially available materials. A plausible route involves the formation of a 3-substituted glutaric acid precursor, followed by the introduction of the difluoromethyl group and subsequent cyclization to the anhydride.

A general strategy for the synthesis of 3-substituted glutaric acids often commences with a Knoevenagel condensation followed by a Michael addition.[6] For the introduction of the difluoromethyl group, various modern synthetic methods can be considered, including decarboxylative difluoromethylation or the use of difluoromethylating agents on a suitable precursor.[2][7]

Proposed Synthetic Pathway:

G A Diethyl Malonate C Diethyl 2-hydroxy-3,3-bis(ethoxycarbonyl)succinate A->C Knoevenagel Condensation B Glyoxylic Acid B->C D Diethyl 3-oxoglutarate C->D Decarboxylation & Dehydration E Diethyl 3-(difluoromethyl)glutarate D->E Deoxyfluorination (e.g., DAST) or Radical Difluoromethylation F 3-(Difluoromethyl)glutaric Acid E->F Hydrolysis G 3-(Difluoromethyl)glutaric Anhydride F->G Dehydration (e.g., Ac₂O)

Caption: Proposed synthetic route to 3-difluoromethyl glutaric anhydride.

The Castagnoli-Cushman Reaction: Mechanism and Stereochemical Considerations

The mechanism of the Castagnoli-Cushman reaction is believed to proceed through a series of equilibria involving the formation of an amide-acid intermediate, which then reacts with an aldehyde (or imine) via a Mannich-like pathway to form the final lactam product.[1][8] The diastereoselectivity of the reaction is often influenced by the substituents on both the anhydride and the imine, with the formation of the trans isomer being common for many 3-substituted glutaric anhydrides.[4][9]

G cluster_0 Reaction Initiation cluster_1 Key Cyclization Step cluster_2 Product Formation A 3-Difluoromethyl Glutaric Anhydride C Amide-Acid Intermediate A->C B Imine (R¹-CH=N-R²) B->C E Mannich-like Transition State B->E D Enol/Enolate Intermediate C->D Tautomerization D->E F Cyclized Intermediate E->F G 4-(Difluoromethyl)piperidin-2-one (Final Product) F->G Lactamization

Caption: Generalized mechanism of the Castagnoli-Cushman reaction.

The presence of the electron-withdrawing difluoromethyl group at the 3-position of the glutaric anhydride is anticipated to influence the acidity of the adjacent protons, potentially affecting the enolization step and the overall reaction kinetics. Careful optimization of the reaction conditions will be crucial to achieve high yields and diastereoselectivity.

Experimental Protocol

This protocol describes a general procedure for the Castagnoli-Cushman reaction between 3-difluoromethyl glutaric anhydride and a representative imine.

Materials:

  • 3-Difluoromethyl glutaric anhydride

  • Pre-formed imine (e.g., N-benzylidenebenzylamine)

  • Anhydrous solvent (e.g., toluene, xylene, or trifluoroethanol[6])

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation (if not pre-formed): In a round-bottom flask, dissolve the desired aldehyde (1.0 eq.) and amine (1.0 eq.) in a suitable solvent (e.g., toluene). Add a dehydrating agent (e.g., anhydrous MgSO₄) and stir at room temperature or with gentle heating until imine formation is complete (monitored by TLC or GC-MS). Filter off the dehydrating agent and use the imine solution directly in the next step.

  • Castagnoli-Cushman Reaction: To a solution of the imine (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere, add 3-difluoromethyl glutaric anhydride (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent) and monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

ParameterRecommended Range/ValueNotes
Solvent Toluene, Xylene, TrifluoroethanolThe choice of solvent can influence reaction time and diastereoselectivity. Trifluoroethanol has been shown to promote the reaction under milder conditions.[6]
Temperature 80 - 140 °CDependent on the chosen solvent and the reactivity of the substrates.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.
Stoichiometry Imine:Anhydride (1:1.1)A slight excess of the anhydride is recommended to ensure complete consumption of the imine.
Expected Diastereoselectivity Moderate to High (trans favored)Based on analogous reactions with 3-substituted glutaric anhydrides.[4][9] This should be determined experimentally.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the reaction temperature or prolong the reaction time.

    • Consider using a different solvent, such as a more polar aprotic solvent or trifluoroethanol.

  • Low Diastereoselectivity:

    • Vary the reaction temperature; lower temperatures may favor the formation of one diastereomer.

    • The choice of solvent can also impact diastereoselectivity.

  • Anhydride Synthesis Issues:

    • The proposed synthesis of 3-difluoromethyl glutaric anhydride may require optimization at each step.

    • Purification of the intermediate dicarboxylic acid is crucial before dehydration to the anhydride.

Conclusion

The proposed application of 3-difluoromethyl glutaric anhydride in the Castagnoli-Cushman reaction presents a promising avenue for the synthesis of novel 4-(difluoromethyl)piperidin-2-one derivatives. These compounds are of significant interest to the pharmaceutical and agrochemical industries due to the beneficial properties imparted by the difluoromethyl group. The protocols and insights provided in this application note offer a solid foundation for researchers to explore this innovative synthetic strategy. While this methodology is presented as a scientifically grounded proposal, experimental validation is required to fully establish its scope and limitations.

References

  • Bocan, T. M. (1998). A-770041, a novel, orally active, selective inhibitor of 5-lipoxygenase. Journal of Pharmacology and Experimental Therapeutics, 284(2), 771-779.
  • Howard, S. Y., Di Maso, M. J., Shimabukuro, K., Burlow, N. P., Tan, D. Q., Fettinger, J. C., ... & Shaw, J. T. (2021). Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(16), 11599-11607. [Link]

  • Ni, C., Hu, M., & Hu, J. (2015). Good partnership between sulfur and fluorine: sulfur-based fluorination and fluoroalkylation reagents for organic synthesis. Chemical Reviews, 115(2), 765-825.
  • González-López, M., & Tundidor-Camba, A. (2023). The Castagnoli–Cushman Reaction. Molecules, 28(6), 2654. [Link]

  • Wang, X., Gati, W., & Kitamura, M. (2019). Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. Molecules, 24(21), 3911. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 114(12), 6114-6183.
  • Uneyama, K. (2006). Organofluorine chemistry. John Wiley & Sons.
  • Krasavin, M., & Dar’in, D. (2022). Castagnoli‐Cushman Reaction of 3‐Aryl Glutaric Acids: A Convenient, Diastereoselective Reaction for 6‐Oxo‐2,4‐diarylpiperidine‐3‐carboxylic Acid Scaffold. ChemistrySelect, 7(4), e202104107.
  • Stanoeva, E., Nikolova, V., & Haimova, M. (2006). Reaction between glutaric anhydride and N-benzylidenebenzylamine, and further transformations to new substituted piperidin-2-ones. Tetrahedron, 62(42), 9891-9897.
  • Hu, J., Zhang, W., & Wang, F. (2012). Selective difluoromethylation and trifluoromethylation reactions.
  • Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids.
  • Dolbier Jr, W. R. (2005). Fluorine chemistry at the new millennium. Journal of Fluorine Chemistry, 126(2), 157-163.
  • Shaw, J. T., & Howard, S. Y. (2019). Diastereoselective Reactions of Imines with Anhydrides and their Derivatives and Mechanistic Investigation of the Multicomponent Castagnoli-Cushman Reaction. UC Davis.
  • Fettinger, J. C., & Shaw, J. T. (2014). Diastereoselective Synthesis of γ- and δ-Lactams from Imines and Sulfone-Substituted Anhydrides. The Journal of Organic Chemistry, 79(5), 2238-2244. [Link]

  • Prakash, G. S. (2012). Recent advances in the synthesis of difluoromethylated compounds. Journal of Fluorine Chemistry, 135, 13-26.
  • Hiyama, T. (2000). Organofluorine compounds: chemistry and applications. Springer Science & Business Media.
  • Chambers, R. D. (2004). Fluorine in organic chemistry. CRC press.
  • Cushman, M., & Castagnoli Jr, N. (1972). The reaction of glutaric anhydride with some Schiff bases. The Journal of Organic Chemistry, 37(8), 1268-1271.

Sources

Application Note: Modular Synthesis of 3-Fluoropiperidin-2-ones via Glutaric Anhydrides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 3-fluoropiperidin-2-ones, leveraging the Castagnoli-Cushman Reaction (CCR) followed by decarboxylative fluorination. This modular approach overcomes the traditional reactivity limitations of fluorinated building blocks.

Executive Summary

Fluorinated piperidin-2-ones (δ-lactams) are critical pharmacophores in drug discovery, serving as conformationally restricted bioisosteres of peptides and metabolic blockers. Traditional synthesis via direct fluorination of lactams or cyclization of fluorinated precursors often suffers from poor regioselectivity or the low nucleophilicity of fluorinated imines.

This guide details a two-stage modular protocol :

  • Scaffold Assembly: The reaction of glutaric anhydrides with imines (Castagnoli-Cushman Reaction) to yield piperidin-2-one-3-carboxylic acids.

  • Functionalization: Catalytic decarboxylative fluorination to install the fluorine atom at the C3 position with high regiocontrol.

This strategy allows for the late-stage introduction of fluorine, enabling the rapid generation of diverse libraries from inexpensive, non-fluorinated starting materials.

Strategic Analysis & Mechanism

Why Glutaric Anhydrides?

Glutaric anhydrides serve as ideal bis-electrophiles. Unlike succinic anhydrides (which form


-lactams), glutaric derivatives access the six-membered piperidine core. However, their lower reactivity compared to homophthalic anhydrides requires optimized thermal or catalytic conditions.
Reaction Pathway

The workflow integrates two distinct mechanistic cycles:

  • Cycle A (CCR): A formal [4+2] cycloaddition (or stepwise Mannich-acylation) between the anhydride enolate and the imine.

  • Cycle B (Fluorination): A radical-mediated process where the carboxyl group acts as a "traceless" activating group for fluorination.

G cluster_0 Stage 1: Castagnoli-Cushman Reaction cluster_1 Stage 2: Decarboxylative Fluorination Anhydride Glutaric Anhydride (Starting Material) Enol Enol Intermediate Anhydride->Enol Toluene, Reflux Imine Imine (Schiff Base) Imine->Enol Toluene, Reflux Mannich Mannich Adduct (Acyclic) Enol->Mannich C-C Bond Formation Acid Piperidin-2-one-3-carboxylic Acid (Stable Intermediate) Mannich->Acid N-Acylation (Cyclization) Radical C3-Radical Species Acid->Radical Ir(III)* / Blue LED -CO2 (SET) Product 3-Fluoropiperidin-2-one (Target) Radical->Product Selectfluor (F-Transfer)

Figure 1: Mechanistic flow from glutaric anhydride to fluorinated lactam. The carboxylic acid intermediate serves as the linchpin, directing the position of the fluorine atom.

Experimental Protocols

Phase 1: Scaffold Synthesis (Castagnoli-Cushman Reaction)

This step constructs the piperidine ring. Note that glutaric anhydride is less reactive than homophthalic anhydride; strictly anhydrous conditions and higher temperatures are often required.

Reagents:

  • Glutaric Anhydride (1.0 equiv)[1]

  • Imine (e.g., N-benzylideneaniline) (1.0 equiv)

  • Solvent: Toluene (anhydrous) or Xylene (for higher temp)

  • Additive: Molecular Sieves (4Å)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a Dean-Stark trap (optional but recommended), dissolve the Imine (10 mmol) in anhydrous Toluene (50 mL).

  • Addition: Add Glutaric Anhydride (10 mmol) and 4Å Molecular Sieves (1 g).

  • Reaction: Reflux the mixture (

    
    ) for 12–24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The product (carboxylic acid) is typically more polar than the starting materials.
    
  • Workup:

    • Cool the reaction to room temperature.

    • Option A (Precipitation): If the product precipitates, filter and wash with cold ether.

    • Option B (Extraction): Dilute with EtOAc, extract with saturated

      
       (3x). Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the free acid. Extract the precipitate with DCM, dry over 
      
      
      
      , and concentrate.
  • Characterization: Confirm the formation of Piperidin-2-one-3-carboxylic acid by

    
     NMR (look for the characteristic methine doublet/multiplet at C3 and the carboxylic acid proton).
    
Phase 2: Decarboxylative Fluorination

This step replaces the carboxyl group with fluorine. We utilize a photoredox approach for mildness and selectivity, though silver-catalyzed methods are a viable alternative.

Reagents:

  • Substrate: Piperidin-2-one-3-carboxylic acid (from Phase 1)

  • Fluorinating Agent: Selectfluor (2.0 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent:

    
     (1:1 or 9:1 depending on solubility)
    
  • Light Source: Blue LEDs (450 nm)

Protocol:

  • Setup: In a glass vial equipped with a stir bar, combine the Carboxylic Acid (0.5 mmol), Selectfluor (1.0 mmol), Photocatalyst (0.005 mmol), and Base (1.0 mmol).

  • Solvent: Add degassed

    
     (5 mL). Sparge with Nitrogen/Argon for 10 minutes to remove oxygen (critical for radical lifetime).
    
  • Irradiation: Seal the vial and irradiate with Blue LEDs at room temperature (

    
    ) for 12–18 hours. Fan cooling is recommended to maintain ambient temperature.
    
  • Workup:

    • Dilute with water and extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      .
      
  • Purification: Flash column chromatography (Silica gel). Fluorinated products are typically less polar than the acid precursor.

Data & Performance Metrics

The following table summarizes expected outcomes based on substituent electronics.

Imine Substituent (R)AnhydridePhase 1 Yield (Acid)Phase 2 Yield (F-Lactam)Notes
Ph (Phenyl) Glutaric65-75%70-80%Standard benchmark. High diastereoselectivity in Phase 1 (often trans).[2]
4-OMe-Ph Glutaric75-85%60-70%Electron-rich imines accelerate Phase 1.
4-CF3-Ph Glutaric40-50%75-85%Electron-poor imines are sluggish in Phase 1; require Xylene reflux.
Alkyl (e.g., Benzyl) Glutaric50-60%65-75%Enolizable imines may suffer side reactions (enamine formation).

Key Observation: The "Decarboxylative Fluorination" step is generally robust across various electronic profiles, whereas the initial CCR step is sensitive to the nucleophilicity of the imine.

Troubleshooting & Optimization

Issue 1: Low Conversion in Phase 1 (CCR)
  • Cause: Glutaric anhydride is less reactive than homophthalic anhydride due to the lack of aromatic stabilization of the enol intermediate.

  • Solution:

    • Solvent Switch: Move from Toluene (

      
      ) to Xylene (
      
      
      
      ) or Chlorobenzene.
    • Lewis Acids: Add 10-20 mol%

      
       or 
      
      
      
      to activate the anhydride carbonyl.
Issue 2: Defluorination or Elimination in Phase 2
  • Cause: Over-oxidation or basic elimination of HF to form an unsaturated lactam.

  • Solution:

    • Reduce base equivalents (use

      
       instead of 
      
      
      
      ).
    • Shorten irradiation time.

    • Ensure strict oxygen-free conditions (oxygen quenches the excited Ir state).

Issue 3: Solubility
  • Observation: The carboxylic acid intermediate may be insoluble in pure MeCN.

  • Solution: The addition of water (up to 50% v/v) is critical in the photoredox step not just for solubility, but to facilitate the proton-coupled electron transfer (PCET) events.

References

  • Castagnoli-Cushman Reaction Overview

    • Title: The Castagnoli–Cushman Reaction[2][3][4][5][6]

    • Source: MDPI, Molecules 2023
    • URL:[Link]

  • Decarboxylative Fluorination (Photoredox)

    • Title: Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis[7]

    • Source: MacMillan Group, Princeton University (JACS)
    • URL:[Link]

  • Selectfluor Chemistry

    • Title: The development of Selectfluor® as a commercial electrophilic fluorinating agent[8]

    • Source: REF Case Studies
    • URL:[Link]

  • Glutaric Anhydride Reactivity

    • Title: Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine
    • Source: ResearchG
    • URL:[Link]

Sources

Application Notes and Protocols for Friedel-Crafts Acylation using 3-Difluoromethyl Glutaric Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Fluorinated Anhydrides in Aromatic Synthesis

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2][3] This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst to introduce an acyl group onto an aromatic ring.[4][5] The use of cyclic anhydrides, such as glutaric anhydride, offers a powerful two-step sequence to construct polycyclic aromatic systems. This involves an initial acylation to form a keto-acid intermediate, followed by an intramolecular cyclization to yield a new ring system.

The incorporation of fluorine-containing functional groups into organic molecules is of significant interest in medicinal chemistry and materials science.[6] The difluoromethyl group (CHF₂), in particular, can serve as a bioisostere for hydroxyl or thiol groups, modulate acidity, and enhance metabolic stability and lipophilicity.[7] This application note details a proposed methodology for the use of a novel fluorinated reagent, 3-difluoromethyl glutaric anhydride, in a two-stage Friedel-Crafts acylation and intramolecular cyclization sequence. While the direct use of 3-difluoromethyl glutaric anhydride is not yet documented in peer-reviewed literature, this guide provides a scientifically grounded protocol based on established principles of Friedel-Crafts chemistry and the synthesis of analogous fluorinated compounds.[8]

Reaction Mechanism and Scientific Rationale

The overall transformation involves two key stages: an intermolecular Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts reaction.

Stage 1: Intermolecular Friedel-Crafts Acylation

The reaction is initiated by the activation of the 3-difluoromethyl glutaric anhydride by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2] The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, rendering the adjacent carbonyl carbon highly electrophilic. The aromatic ring, acting as a nucleophile, then attacks this activated carbonyl carbon.[3][4] This is followed by the loss of a proton to restore aromaticity, yielding a 4-aryl-4-oxo-3-(difluoromethyl)butanoic acid intermediate. A key advantage of Friedel-Crafts acylation is the deactivation of the product towards further acylation, which prevents polysubstitution.[9][10]

Stage 2: Intramolecular Friedel-Crafts Cyclization

The keto-acid intermediate from Stage 1 can be isolated and then subjected to a second Friedel-Crafts reaction, this time intramolecularly, to form a new six-membered ring. This is often achieved by converting the carboxylic acid to an acyl chloride, followed by treatment with a Lewis acid. Alternatively, strong protic acids like sulfuric acid or polyphosphoric acid can be used to promote the direct cyclization of the keto-acid. The electron-withdrawing nature of the difluoromethyl group may influence the reactivity of the aromatic ring and the carbonyl group, potentially requiring adjusted reaction conditions.

Experimental Protocols

Part 1: Synthesis of 3-Difluoromethyl Glutaric Anhydride

While not commercially available, 3-difluoromethyl glutaric anhydride can be synthesized from the corresponding diacid using a standard dehydration procedure, analogous to the synthesis of 3-(trifluoromethyl)glutaric anhydride.[8]

Materials:

  • 3-Difluoromethyl glutaric acid

  • Acetic anhydride

  • Chloroform

  • Hexanes

  • Mechanical stirrer

  • Reflux condenser

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a 3-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3-difluoromethyl glutaric acid (1.0 eq) and acetic anhydride (2.0 eq).

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Allow the solution to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude solid in a minimal amount of hot chloroform.

  • Induce crystallization by the slow addition of hexanes.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the solid product by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.

Part 2: Friedel-Crafts Acylation of an Aromatic Substrate

This protocol describes the acylation of a generic aromatic compound (e.g., benzene or toluene) with the synthesized 3-difluoromethyl glutaric anhydride.

Materials:

  • Aromatic substrate (e.g., benzene)

  • 3-Difluoromethyl glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or nitrobenzene

  • Hydrochloric acid (HCl), 5 M

  • Sodium bicarbonate solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-difluoromethyl glutaric anhydride (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the anhydride solution to the AlCl₃ suspension with vigorous stirring, maintaining the temperature at 0 °C.

  • Add the aromatic substrate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with 5 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aryl-4-oxo-3-(difluoromethyl)butanoic acid.

Part 3: Intramolecular Cyclization

This protocol outlines the cyclization of the keto-acid intermediate to form a polycyclic ketone.

Materials:

  • 4-Aryl-4-oxo-3-(difluoromethyl)butanoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), 5 M

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the crude keto-acid (1.0 eq) in anhydrous dichloromethane.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

  • Add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours. Monitor by TLC.

  • Quench, work up, and purify the product as described in Part 2.

Visualization of Workflow and Mechanism

Friedel_Crafts_Workflow cluster_synthesis Anhydride Synthesis cluster_acylation Intermolecular Acylation cluster_cyclization Intramolecular Cyclization diacid 3-Difluoromethyl Glutaric Acid anhydride 3-Difluoromethyl Glutaric Anhydride diacid->anhydride Acetic Anhydride, Reflux keto_acid Keto-Acid Intermediate anhydride->keto_acid 1. AlCl₃, DCM 2. Aromatic Substrate aromatic Aromatic Substrate aromatic->keto_acid final_product Polycyclic Ketone keto_acid->final_product 1. SOCl₂ 2. AlCl₃ Friedel_Crafts_Mechanism anhydride Anhydride + AlCl₃ activated_complex Activated Electrophilic Complex anhydride->activated_complex Coordination sigma_complex Sigma Complex (Arenium Ion) activated_complex->sigma_complex Nucleophilic Attack aromatic_ring Aromatic Ring (Nucleophile) aromatic_ring->sigma_complex keto_acid_product Keto-Acid Product sigma_complex->keto_acid_product Deprotonation hcl + HCl + AlCl₃

Caption: Simplified mechanism of the intermolecular Friedel-Crafts acylation step.

Data Summary and Characterization

Compound Expected Analytical Data Notes
3-Difluoromethyl Glutaric Anhydride ¹H NMR: Characteristic triplet for the CHF₂ proton. ¹³C NMR: Doublet for the CHF₂ carbon due to C-F coupling. ¹⁹F NMR: Doublet for the CHF₂ fluorine atoms. IR: Strong C=O stretching bands for the anhydride. MS: Molecular ion peak corresponding to the calculated mass.Purity should be assessed by melting point and NMR.
4-Aryl-4-oxo-3-(difluoromethyl)butanoic Acid ¹H NMR: Signals corresponding to the aromatic protons and the aliphatic chain. ¹³C NMR: Carbonyl carbons and aromatic carbons. ¹⁹F NMR: Spectrum confirming the presence of the CHF₂ group. IR: C=O stretching for the ketone and carboxylic acid. MS: Molecular ion peak.Purification may be achieved by recrystallization or column chromatography.
Final Polycyclic Ketone ¹H NMR, ¹³C NMR, ¹⁹F NMR: Spectra consistent with the proposed cyclic structure. IR: C=O stretching for the cyclic ketone. MS: Molecular ion peak.Structure confirmation may require 2D NMR techniques (COSY, HSQC, HMBC).

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield in Acylation Inactive catalyst due to moisture. Insufficiently reactive aromatic substrate.Ensure all glassware and reagents are anhydrous. Use a more reactive aromatic substrate or a stronger Lewis acid (e.g., FeCl₃). [11]
Side Product Formation Intermolecular reaction during cyclization.Perform the intramolecular cyclization under high dilution conditions to favor the intramolecular pathway.
Incomplete Cyclization Deactivation of the aromatic ring by the keto-acid side chain.Use a stronger acid catalyst for cyclization (e.g., triflic acid) or higher reaction temperatures.

References

  • S
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 70(5), 423. [Link]

  • American Chemical Society. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ResearchGate. (2025, December 19). TiCl4-Promoted Intramolecular Friedel–Crafts Cyclization of α-Keto-phenylbutanoates: Synthesis of Substituted Indane and Indene Derivatives. [Link]

  • JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]

  • LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • PrepChem.com. Synthesis of 3-(trifluoromethyl)glutaric anhydride. [Link]

  • University of Calgary. Ch12: Friedel-Crafts acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • A Level Chemistry. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • National Center for Biotechnology Information. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. [Link]

  • National Center for Biotechnology Information. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Stability of the Difluoromethyl (CF2H) Group Under Basic Hydrolysis Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. The difluoromethyl (CF2H) group is a valuable bioisostere for hydroxyl and thiol moieties, prized for its ability to modulate lipophilicity, membrane permeability, and metabolic stability. However, its acidic proton imparts a unique reactivity profile, particularly a latent instability to basic conditions that can be a source of unexpected challenges during synthesis and purification.

This guide provides an in-depth analysis of CF2H group stability, offering field-proven insights, troubleshooting strategies, and validated protocols to help you navigate your experiments with confidence.

Frequently Asked Questions (FAQs)

Q1: How stable is the difluoromethyl (CF2H) group to basic conditions, really?

The stability of the CF2H group is highly context-dependent and not absolute. While generally more robust than its trichloromethyl (CCl3) or tribromomethyl (CBr3) counterparts, it is susceptible to degradation under a range of basic conditions. The primary driver for this reactivity is the acidity of the C-H bond, which is significantly increased by the electron-withdrawing fluorine atoms. The pKa of the proton in difluoromethylbenzene is estimated to be around 22.3 (in DMSO), making it susceptible to deprotonation by sufficiently strong bases.

Upon deprotonation, the resulting carbanion can undergo elimination of a fluoride ion to generate a transient difluorocarbene, which can lead to decomposition or unwanted side reactions. The choice of base, solvent, temperature, and the electronic nature of the parent molecule all play critical roles in determining its fate.

Q2: What is the primary mechanism of CF2H group decomposition under basic conditions?

The decomposition typically proceeds through an E1cB-like (Elimination, Unimolecular, conjugate Base) mechanism. This pathway involves two key steps:

  • Deprotonation: A base removes the acidic proton from the difluoromethyl group to form a difluoromethyl carbanion intermediate. This is often the rate-determining step.

  • Fluoride Elimination: The unstable carbanion eliminates a fluoride ion (F-) to generate a highly reactive difluorocarbene (:CF2) intermediate.

This carbene can then react with nucleophiles in the medium, dimerize, or lead to other decomposition pathways.

digraph "Mechanism_of_CF2H_Decomposition" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [arrowhead=vee, penwidth=1.5];

}

Figure 1. The E1cB-like mechanism for base-mediated CF2H decomposition.

Q3: What factors influence the rate of decomposition?

Several interconnected factors dictate the stability of a CF2H group. Understanding these is key to designing robust reaction conditions.

  • Base Strength & Concentration: Stronger bases (e.g., alkoxides, organolithiums) will deprotonate the CF2H group more readily than weaker bases (e.g., carbonates, amines). Higher base concentration can also accelerate decomposition.

  • Temperature: Decomposition is highly temperature-dependent. Reactions that are clean at 0°C may show significant degradation at room temperature or upon heating.

  • Molecular Context (Electronics): The presence of an adjacent electron-withdrawing group (EWG) can further acidify the CF2H proton, increasing its lability. For instance, the CF2H group in an α-difluoromethyl ketone is significantly more sensitive to bases than in an aryl-CF2H system.

  • Solvent: The choice of solvent can influence base strength and the stability of intermediates. Aprotic polar solvents like DMF or DMSO can enhance the effective strength of bases.

Troubleshooting Guide: Common Experimental Issues

Problem: "My reaction mixture is turning dark, and I'm seeing multiple spots on TLC. I suspect my CF2H group is decomposing."

This is a classic sign of decomposition leading to complex side products. Here’s a systematic approach to diagnose and solve the issue.

digraph "Troubleshooting_Workflow" { graph [fontname="Arial", nodesep=0.4, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#5F6368"];

}

Figure 2. Decision workflow for troubleshooting CF2H group instability.

Step-by-Step Troubleshooting:

  • Lower the Temperature: This is the most critical first step. Immediately attempt the reaction at a lower temperature (e.g., 0°C or -78°C). The activation energy for the deprotonation is often high enough that a significant reduction in temperature can completely arrest decomposition.

  • Re-evaluate Your Base: If cooling is insufficient, the base is likely too strong.

    • If using strong bases (e.g., NaOH, KOH, alkoxides): Switch to a milder inorganic base like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or even sodium bicarbonate (NaHCO3) if the reaction allows.

    • If using organic amines: Triethylamine (Et3N) is generally considered safe, but sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) can sometimes be a better choice.

  • Control Stoichiometry: Use the minimum effective amount of base. Using a large excess of base provides no benefit if it only serves to degrade your material. A slow addition of the base can also help maintain a low instantaneous concentration, preventing decomposition.

  • Analyze Molecular Context: If the CF2H group is adjacent to a strong EWG (like a carbonyl or nitro group), it will be exceptionally labile. In such cases, standard basic conditions may be completely unsuitable, and an alternative synthetic strategy might be necessary.

Problem: "My purification on silica gel is leading to product loss. Could the stationary phase be the problem?"

Yes, this is a known issue. Standard silica gel is weakly acidic (pKa ≈ 4.5) and generally does not pose a threat to the CF2H group. However, the quality of silica gel can vary, and some grades can have basic impurities. More commonly, if basic eluents (e.g., containing triethylamine) are used to improve chromatography of amine-containing compounds, this can cause on-column degradation of a sensitive CF2H group.

Solutions:

  • Neutralize Your Eluent: If a basic modifier is required, consider pre-treating the silica gel by slurrying it in the eluent system before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less reactive stationary phase like alumina (which can be purchased in neutral or basic forms) or C18-functionalized silica (for reverse-phase chromatography), which avoids the issue entirely.

  • Post-Purification Wash: If you suspect basic residue is causing post-column degradation, a mild acidic wash (e.g., dilute aq. HCl) of the organic fractions during workup, followed by drying and evaporation, can help.

Data Summary & Protocols

Table 1: General Guide to Base Compatibility with a Standard Aryl-CF2H Group
Base ClassExamplesTypical ConditionsStability RiskComments
Strong Inorganic NaOH, KOH, LiOHaq. or alcoholic, RT-refluxHigh Often leads to rapid decomposition, especially with heating.
Alkoxides NaOMe, NaOEt, t-BuOKAnhydrous, 0°C to RTHigh Very strong bases; deprotonation is highly likely. Use only at very low temperatures if essential.
Carbonates K₂CO₃, Cs₂CO₃Aprotic solvents, RTLow to Moderate Generally safe for most CF2H groups. Cs₂CO₃ is milder and often preferred.
Bicarbonates NaHCO₃, KHCO₃aq. or biphasic, RTVery Low Considered very safe. Often used in workups to neutralize acids without harming the CF2H group.
Organic Amines Et₃N, DIPEA, DBUAnhydrous, RTLow Generally safe, though DBU is a strong, non-nucleophilic base and should be used with caution.
Organometallics n-BuLi, LDA, GrignardsAnhydrous, -78°CExtreme Will deprotonate the CF2H group virtually instantaneously. Not suitable unless deprotonation is intended.
Protocol: Stability Test for a Novel CF2H-Containing Compound

This protocol allows you to quickly assess the stability of your compound to a common basic condition.

Objective: To determine the half-life (t½) of a CF2H-containing compound in the presence of a standardized basic solution.

Materials:

  • Your CF2H compound (~10 mg)

  • Internal standard (e.g., dodecane, biphenyl; something unreactive and with a clean NMR/LC-MS signal)

  • Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Base: 1.0 M solution of potassium carbonate (K₂CO₃) in water

  • NMR tubes or HPLC vials

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Accurately weigh your CF2H compound and the internal standard. Prepare a stock solution in the chosen organic solvent (e.g., 5 mg/mL of your compound and 1 mg/mL of internal standard).

  • Initiate the Reaction: In a vial, add 1.0 mL of your stock solution. At time t=0, add 0.1 mL of the 1.0 M K₂CO₃ solution. This creates a 10:1 organic/aqueous biphasic system, simulating a common reaction or workup condition.

  • Monitor Over Time: Vigorously stir the mixture at room temperature. At set time points (e.g., t = 0, 1h, 4h, 8h, 24h), withdraw a small aliquot (~50 µL) of the organic layer.

  • Quench and Analyze: Immediately quench the aliquot by diluting it into a vial containing a mobile phase for LC-MS or a deuterated solvent for NMR (e.g., 0.5 mL of MeCN for LC-MS or CDCl₃ for NMR).

  • Quantify: Analyze the samples by LC-MS or ¹H NMR. Determine the ratio of your compound's peak area/integral to the internal standard's peak area/integral at each time point.

  • Calculate: Plot the ratio against time. The time at which the ratio drops to 50% of its initial value (at t=0) is the approximate half-life under these conditions. This provides a quantitative measure of your compound's stability.

References

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]

  • Ni, C., & Hu, J. (2017). The unique role of fluorine in C–H bond functionalization. Chemical Society Reviews, 46(18), 5469-5483. [Link]

  • Prakash, G. K. S., & Hu, J. (2007). Selective Fluorination and Trifluoromethylation Reactions. In Modern Fluoroorganic Chemistry (pp. 93-134). Wiley-VCH. [Link]

  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. [Link]

Technical Support Center: Solvent Selection for 4-Difluoromethyl-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 4-Difluoromethyl-dihydro-pyran-2,6-dione. This document provides in-depth guidance, troubleshooting, and frequently asked questions concerning the critical role of solvent selection in ensuring successful reactions with this versatile fluorinated building block. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions for your specific application.

Understanding the Molecule: A Tale of Two Moieties

Successful solvent selection begins with a clear understanding of the substrate's chemical personality. This compound is a molecule defined by two key features that dictate its behavior in solution:

  • The Dihydro-pyran-2,6-dione Core: This is a cyclic anhydride, specifically a derivative of glutaric anhydride. This functional group is an electrophilic powerhouse, highly susceptible to nucleophilic attack, which leads to ring-opening. The stability and reactivity of this anhydride ring are strongly influenced by the surrounding solvent environment.

  • The 4-Difluoromethyl (CHF₂) Group: This is not merely a lipophilic substituent. The strong electronegativity of the two fluorine atoms makes the attached proton (C-H) weakly acidic and capable of acting as a hydrogen bond donor.[1][2] This unique property allows for specific interactions with solvents and reagents that can be leveraged for catalytic and synthetic advantage.[3]

The interplay between the reactive anhydride ring and the electronically unique CHF₂ group makes solvent choice a paramount parameter for controlling reaction outcomes, from kinetics and yield to selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for choosing a solvent for reactions involving this compound?

A1: There are three primary considerations:

  • Solubility: The compound possesses both polar (anhydride) and lipophilic (difluoromethyl group) characteristics. Solvents with moderate to high polarity, such as ethers (THF, Dioxane), esters (Ethyl Acetate), and polar aprotic solvents (Acetonitrile, DMF, DMSO), are generally good starting points for solubilization.

  • Reactivity of the Solvent: The electrophilic anhydride ring is sensitive to nucleophilic attack. Therefore, protic solvents like water, alcohols (methanol, ethanol), and primary/secondary amines should be used with caution or avoided entirely unless they are intended to be a reactant. Such solvents can lead to solvolysis, causing unwanted ring-opening.[4]

  • Stabilization of Intermediates: The choice between a polar protic, polar aprotic, or non-polar solvent can dramatically affect the stability of reactants, transition states, and products, thereby influencing reaction rates and equilibria.[5] For instance, polar aprotic solvents excel at solvating cations while leaving anions (nucleophiles) "naked" and highly reactive, which is often beneficial for nucleophilic ring-opening reactions.[6]

Q2: I am performing a nucleophilic ring-opening with an amine (aminolysis). What is a good starting solvent?

A2: For aminolysis, a polar aprotic solvent is typically the best choice. We recommend starting with Tetrahydrofuran (THF) or Acetonitrile (ACN) .

  • Rationale: These solvents will effectively dissolve the pyran-dione substrate and most amine nucleophiles. Crucially, as aprotic solvents, they will not form strong hydrogen bonds with the amine nucleophile, which would otherwise "cage" it and reduce its nucleophilicity.[6] This ensures the amine remains highly reactive towards the anhydride carbonyl. Dichloromethane (DCM) is also a viable, less polar option. For less reactive systems, Dimethylformamide (DMF) can be used, although its higher boiling point can make removal more difficult. Always use anhydrous solvents to prevent competitive hydrolysis of the anhydride.

Q3: My reaction is extremely sluggish. Could the solvent be the problem?

A3: Yes, solvent choice is a common cause of slow reaction rates. If your reaction is sluggish, consider the following:

  • Insufficient Polarity: If you are using a non-polar solvent like toluene or hexane, the reactants or charged intermediates may not be sufficiently stabilized. Switching to a more polar aprotic solvent like THF, ACN, or even DMSO can significantly accelerate the reaction.

  • Protic Solvent Interference: If you are using a protic solvent (perhaps unintentionally, e.g., wet solvent), it may be deactivating your nucleophile through hydrogen bonding.

  • Temperature Limitations: The boiling point of your solvent limits the temperature at which you can run the reaction. A switch from THF (BP: 66 °C) to Dioxane (BP: 101 °C) or DMF (BP: 153 °C) could allow for the necessary thermal energy to overcome the activation barrier.

Q4: I am observing unexpected side products. How can solvent choice improve selectivity?

A4: Solvent choice is key to controlling selectivity.

  • Competitive Deprotonation: The proton on the carbon bearing the CHF₂ group is weakly acidic. In the presence of a strong base, especially in a polar aprotic solvent like DMF or DMSO that can stabilize the resulting carbanion, you might observe undesired side reactions originating from deprotonation at this position.[7] If this is suspected, switching to a less polar, non-coordinating solvent like DCM or toluene may suppress this pathway.

  • Enantioselective Reactions: For stereoselective transformations, such as asymmetric ring-opening, non-polar solvents often provide the best enantioselectivity.[8] Solvents like toluene or dichloromethane can enhance the crucial non-covalent interactions between the substrate and a chiral catalyst by minimizing background solvent interactions.

Q5: Are there any solvents I should absolutely avoid?

A5: Yes. Unless they are part of the intended reaction, you should avoid:

  • Water and Alcohols: These will readily react with the anhydride ring, leading to the corresponding dicarboxylic acid or mono-ester, respectively. Ensure your reaction is run under anhydrous conditions if you wish to preserve the anhydride.

  • Strongly Basic Amines as Solvents (e.g., neat triethylamine): While often used as a catalytic base, using a basic amine as the bulk solvent can lead to complex side reactions, including potential deprotonation at the C4 position.

Visual Guide to Solvent Selection

The following diagrams illustrate the key decision-making processes and molecular interactions involved in solvent selection.

SolventSelectionWorkflow start Identify Reaction Type q1 Is the solvent a reactant? (e.g., solvolysis) start->q1 q2 Is a strong nucleophile used? (e.g., R-NH₂, R-O⁻) q1->q2 No protic Use Protic Solvent (e.g., MeOH, H₂O) Ensure stoichiometry is controlled. q1->protic Yes q3 Is a strong base used? (e.g., LDA, NaH) q2->q3 No aprotic_polar Use Polar Aprotic (e.g., THF, ACN, DMF) Maximizes nucleophilicity. q2->aprotic_polar Yes q4 Is it an enantioselective catalytic reaction? q3->q4 No caution Use Less Polar Aprotic (e.g., THF, DCM) Avoids C-H deprotonation. q3->caution Yes aprotic_nonpolar Use Non-Polar Aprotic (e.g., Toluene, DCM) Enhances catalyst association. q4->aprotic_nonpolar Yes SolventInteractions sub This compound sub_anhydride Anhydride (C=O) sub_chf2 CHF₂ (H-bond donor) protic Protic Solvent (e.g., Methanol) protic->sub_anhydride H-bonding (acceptor) protic->sub_chf2 H-bonding (donor) aprotic Polar Aprotic (e.g., DMSO, THF) aprotic->sub_anhydride Dipole-Dipole aprotic->sub_chf2 H-bonding (acceptor)

Caption: Key solvent-substrate interactions.

Solvent Property and Troubleshooting Guide

The table below summarizes key properties of recommended solvents and provides a quick troubleshooting reference.

SolventDielectric Constant (ε)TypeBoiling Point (°C)Common Applications & RationalePotential Issues & Troubleshooting
Tetrahydrofuran (THF) 7.6Polar Aprotic66General Purpose. Good starting point for nucleophilic additions. Solubilizes a wide range of reagents.Can form peroxides. Low boiling point may limit reaction temperature. Solution: Use freshly distilled solvent; switch to Dioxane for higher temp.
Acetonitrile (ACN) 37.5Polar Aprotic82Higher Polarity Reactions. Useful when higher polarity is needed to dissolve salts or stabilize charged intermediates.Can be susceptible to hydrolysis under strong acid/base conditions. Solution: Ensure anhydrous conditions.
Dichloromethane (DCM) 9.1Non-polar Aprotic40Selectivity Control. Good for reactions where minimal solvent interaction is desired (e.g., with catalysts).Very low boiling point. Can be acidic if not stored properly. Solution: Use inhibitor-free grade if needed; consider 1,2-dichloroethane for higher temp.
Toluene 2.4Non-polar Aprotic111Enantioselective Catalysis. Often enhances enantioselectivity by promoting tight catalyst-substrate binding.Poor solubility for polar reagents. Solution: May require a co-solvent or phase-transfer catalyst.
Dimethylformamide (DMF) 36.7Polar Aprotic153Difficult Reactions. Excellent for dissolving a wide range of compounds and for high-temperature reactions.Difficult to remove under vacuum. Can promote side reactions (e.g., C-H deprotonation). Solution: Use sparingly; consider DMSO or NMP as alternatives.
Dimethyl Sulfoxide (DMSO) 46.7Polar Aprotic189Highly Polar Systems. Useful for reactions with poorly soluble salts or when very high polarity is required.Extremely difficult to remove. Can serve as an oxidant in some cases. Solution: Use only when necessary; lyophilization may be required for removal.

Experimental Protocol: Example of Amine Ring-Opening

This protocol details a general procedure for the reaction of this compound with a primary amine, highlighting best practices for solvent handling.

Objective: Synthesize the corresponding mono-amide carboxylic acid via nucleophilic ring-opening.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer, round-bottom flask, nitrogen/argon line

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Dissolution: To a flame-dried round-bottom flask under a positive pressure of nitrogen, add this compound. Add anhydrous THF (to make a ~0.1 M solution) via syringe and stir until all solids have dissolved.

    • Rationale: Using anhydrous THF is critical to prevent competitive hydrolysis of the starting material. A positive nitrogen atmosphere prevents atmospheric moisture from entering the reaction.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: The ring-opening is often exothermic. Cooling helps to control the reaction rate and minimize the formation of potential side products.

  • Nucleophile Addition: Add the benzylamine (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

    • Rationale: Slow addition ensures localized heat and concentration changes are minimized. A slight excess of the nucleophile ensures the complete consumption of the limiting reagent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting anhydride is consumed.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. The resulting crude product can then be purified by standard methods such as crystallization or column chromatography.

References

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

  • Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. ACS Omega. Available at: [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Solvation Effect of C=O Group of Cyclic Anhydrides in Solution. Molecules. Available at: [Link]

  • Solvent effects. Wikipedia. Available at: [Link]

  • Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules. Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]

  • A convenient procedure for his-esterification of cyclic anhydrides. Zenodo. Available at: [Link]

  • Difluoromethylation Reactions of Organic Compounds. Request PDF on ResearchGate. Available at: [Link]

Sources

Handling moisture sensitivity of 3-difluoromethyl pentanedioic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling & Moisture Sensitivity of 3-Difluoromethyl Pentanedioic Anhydride Status: Active Last Updated: 2026-02-24

Executive Summary & Compound Profile

Compound: 3-Difluoromethyl pentanedioic anhydride (Analog of Glutaric Anhydride) Critical Property: High Moisture Sensitivity (Hydrolytic Instability)

The "Fluorine Effect" Warning: While standard glutaric anhydride is moderately sensitive to moisture, the presence of the 3-difluoromethyl (


) group  significantly alters the reactivity profile. The strong electron-withdrawing nature of the fluorine atoms exerts an inductive effect ($ -I $) on the ring system. This increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by water  than the non-fluorinated parent compound [1, 6].

Implication: Protocols sufficient for standard anhydrides may fail here. Strict exclusion of atmospheric moisture is not optional—it is critical for stoichiometric accuracy.

Module 1: Storage & Initial Handling

Q: How should I store this compound long-term?

A: Store under an inert atmosphere (Argon or Nitrogen) at


.
  • Primary Barrier: The original manufacturer’s vial should be kept inside a secondary containment system, such as a desiccator with active desiccant (e.g.,

    
     or activated molecular sieves) [5].
    
  • Cold Storage: Low temperature slows the kinetics of hydrolysis but does not prevent it if moisture is present. Always warm the vial to room temperature before opening to prevent condensation from forming on the solid [12].

Q: Can I handle this on an open benchtop?

A: No. Rapid hydrolysis occurs upon exposure to ambient humidity.

  • Recommended: Handling inside a glovebox is the gold standard.

  • Acceptable: Schlenk line techniques using an inert gas stream (Nitrogen/Argon) [12].[1][2][3]

  • Prohibited: Weighing on an open balance without a capping vessel.

Module 2: Quality Control & Detection (Troubleshooting)

Q: How do I know if my batch has hydrolyzed?

A: Visual inspection is unreliable; both the anhydride and the hydrolyzed diacid are often white solids. NMR Spectroscopy is the only definitive method.

Analytical Signatures (Comparison Table)
FeatureIntact Anhydride (Target)Hydrolyzed Diacid (Contaminant)Reasoning
Solubility Soluble in

,

, THF
Poor solubility in

; Soluble in DMSO/MeOH
Polarity increase upon ring opening [23].

NMR (

-protons)
Shifted downfield (approx. 2.5 - 3.0 ppm)Upfield shift relative to anhydrideAnhydride carbonyls are more deshielding.

NMR
Sharp, distinct multipletShifted/BroadenedChemical environment of

changes upon ring opening.
Melting Point Lower (Typically

range)
Higher (Typically

)
Hydrogen bonding in the diacid creates a stronger lattice [1, 23].

*Note: Exact values depend on the specific stereochemistry of the 3-substituent, but the trend (Acid MP > Anhydride MP) is consistent for glutaric derivatives.

Visualizing the Failure Mode

The following diagram illustrates the hydrolysis pathway you are trying to prevent.

HydrolysisMechanism cluster_0 Failure Mode Anhydride 3-Difluoromethyl Pentanedioic Anhydride (Electrophilic) Transition Tetrahedral Intermediate Anhydride->Transition + H2O (Fast) Water H2O (Nucleophile) Acid 3-Difluoromethyl Pentanedioic Acid (Ring Open) Transition->Acid Ring Opening

Figure 1: Mechanism of moisture-induced degradation. The electron-withdrawing


 group accelerates the initial water attack.

Module 3: Recovery & Purification

Q: My NMR shows 20% acid content. Can I save the batch?

A: Yes. You can chemically dehydrate the acid back to the anhydride ring.[4]

Protocol: Chemical Dehydration via Acetic Anhydride

Based on standard protocols for glutaric anhydride derivatives [1, 7].

  • Setup: Place the impure solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under

    
    .
    
  • Reagent: Add excess Acetic Anhydride (

    
    )  (approx. 3-5 mL per gram of material).
    
  • Reaction: Heat to gentle reflux (

    
    ) for 1–2 hours.
    
    • Chemistry: The acetic anhydride acts as a dehydrating agent, converting the diacid back to the cyclic anhydride and forming acetic acid as a byproduct.

  • Isolation:

    • Remove excess

      
       and acetic acid via rotary evaporation (high vacuum is required due to boiling points).
      
    • Crucial Step: To remove trace acetic anhydride, add dry toluene and co-evaporate (azeotropic removal) 2–3 times.

  • Final Purification: Recrystallize the residue from a dry solvent mixture (e.g.,

    
    /Hexane or Benzene) or perform vacuum sublimation if the scale allows [1].
    

Module 4: Experimental Workflow Decision Tree

Use this logic flow to determine if your reagent is ready for synthesis.

Workflow Start Start: Open Reagent Container Check1 Visual Check: Clumping or 'Wet' appearance? Start->Check1 Dry Material appears dry Free-flowing powder Check1->Dry No Wet Material is clumped Check1->Wet Yes NMR Run 1H-NMR (Solvent: Anhydrous CDCl3) Dry->NMR Purify > 5% Acid: Perform Dehydration Protocol Wet->Purify Decision Calculate Acid % (Integration of alpha-protons) NMR->Decision Use < 5% Acid: Proceed to Reaction Decision->Use Pass Decision->Purify Fail Purify->NMR Retest

Figure 2: Quality Control Workflow. Always verify purity via NMR before committing valuable substrates.

References

  • Sciencemadness. (2009).[5] Glutaric Anhydride Purification. Retrieved from

  • BenchChem. (2025).[3] Technical Support Center: Chlorendic Anhydride Handling and Storage. Retrieved from

  • Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[1] Retrieved from

  • LibreTexts. (2020). Acid Anhydride Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. Retrieved from

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Retrieved from

  • Organic Syntheses. (1953). Glutaric Anhydride.[6][7][8][9][10] Org. Synth. 1953, 33, 29. Retrieved from

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from

  • Wikipedia. (n.d.). Glutaric acid.[6][8][10][11][12] Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of 4-Difluoromethyl-dihydro-pyran-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of robust scientific research. In the realm of fluorinated organic molecules, which are of increasing importance in pharmaceuticals and agrochemicals, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier analytical technique.[1][2][3] This guide provides an in-depth technical comparison of NMR spectroscopy for the characterization of the novel compound 4-Difluoromethyl-dihydro-pyran-2,6-dione, alongside alternative analytical methods. We will delve into the theoretical underpinnings of its NMR spectra, predict the expected data based on analogous structures, and present a rationale for experimental design, thereby offering a comprehensive framework for its analysis.

The Significance of Fluorine in NMR

The presence of fluorine in a molecule offers a unique and powerful handle for NMR spectroscopy. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high NMR sensitivity, comparable to that of ¹H.[3] Furthermore, the large chemical shift dispersion of ¹⁹F NMR provides excellent resolution, and the absence of endogenous fluorine in biological systems eliminates background signals in relevant studies.[1][4] These properties make ¹⁹F NMR an ideal tool for the structural determination of fluorinated compounds.[1][2]

Predicted NMR Spectroscopic Data for this compound

Molecular Structure:

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the dihydropyran ring and the difluoromethyl group.

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale and Comparative Insights
~ 5.5 - 6.5Triplet of Doublets (td)H on CHF₂The proton of the difluoromethyl group is expected to be significantly deshielded and will appear as a triplet due to coupling with the two fluorine atoms and may show further smaller coupling to the vicinal H4 proton.
~ 4.0 - 4.5MultipletH4This proton is adjacent to the electron-withdrawing difluoromethyl group and the lactone functionality, leading to a downfield shift. It will likely be a multiplet due to coupling with the protons on C3, C5, and the CHF₂ group.
~ 2.5 - 3.0MultipletH3, H5The methylene protons adjacent to the carbonyl groups (C3 and C5) are expected to be diastereotopic and will appear as complex multiplets due to geminal and vicinal couplings. Their chemical shifts are influenced by the neighboring carbonyl groups. Similar dihydropyranone structures show protons in this region.[5][6]
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework, with the carbonyl carbons and the carbon of the difluoromethyl group being particularly informative.

Predicted Chemical Shift (δ) ppmAssignmentRationale and Comparative Insights
~ 165 - 175C2, C6 (C=O)The carbonyl carbons of the lactone are expected to appear in the typical downfield region for esters and lactones.[5]
~ 110 - 120 (t, ¹JCF ≈ 240-250 Hz)CHF₂The carbon of the difluoromethyl group will be significantly influenced by the two attached fluorine atoms, resulting in a triplet due to one-bond C-F coupling.
~ 65 - 75C-O (in ring)The carbon atom C6, which is attached to the ring oxygen, will appear in this region, which is characteristic for carbons in ethers and lactones.
~ 40 - 50C4The C4 carbon, bearing the difluoromethyl group, will be shifted downfield due to the electron-withdrawing effect of the substituent.
~ 30 - 40C3, C5The methylene carbons adjacent to the carbonyl groups will appear in this range.
¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a crucial tool for confirming the presence and environment of the fluorine atoms.

Predicted Chemical Shift (δ) ppmMultiplicityRationale and Comparative Insights
~ -110 to -130Doublet of Multiplets (dm)The two fluorine atoms of the CHF₂ group are diastereotopic and are expected to have slightly different chemical shifts. They will appear as a doublet due to coupling with the geminal proton and may show further smaller couplings to the vicinal H4 proton. The chemical shift is in the expected range for difluoromethyl groups attached to an aliphatic carbon.[7][8]

Comparative Analysis: NMR vs. Other Techniques

While NMR provides unparalleled detail for structural elucidation, other analytical techniques can offer complementary information or may be more suitable for specific analytical goals such as quantification or separation of mixtures.

TechniqueAdvantages for this compoundDisadvantages
NMR Spectroscopy - Unambiguous structural determination. - Provides detailed information on connectivity and stereochemistry. - ¹⁹F NMR is highly sensitive and specific for the fluorinated moiety.[1][3]- Relatively low sensitivity compared to MS for trace analysis. - Can be complex to interpret for impure samples.
Gas Chromatography-Mass Spectrometry (GC-MS) - Excellent for separation and identification of volatile compounds.[9][10] - Provides molecular weight and fragmentation patterns for structural clues.[11][12]- Requires the compound to be thermally stable and volatile. - May not provide detailed stereochemical information.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) - Suitable for non-volatile or thermally labile compounds. - Can be used for purification and quantification. - Provides molecular weight information.[11]- Does not provide the detailed structural connectivity information of NMR.
Infrared (IR) Spectroscopy - Provides information about functional groups (e.g., C=O of the lactone).- Provides limited information on the overall molecular structure.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.[13]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. ¹⁹F NMR is highly sensitive, so fewer scans are typically required. Use a reference standard such as CFCl₃ (0 ppm) for accurate chemical shift referencing.[14][15]

  • 2D NMR (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments should be performed.

G cluster_0 NMR Workflow cluster_1 Alternative/Complementary Methods Sample Preparation Sample Preparation 1D NMR (¹H, ¹³C, ¹⁹F) 1D NMR (¹H, ¹³C, ¹⁹F) Sample Preparation->1D NMR (¹H, ¹³C, ¹⁹F) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (¹H, ¹³C, ¹⁹F)->2D NMR (COSY, HSQC, HMBC) Structure Elucidation Structure Elucidation 2D NMR (COSY, HSQC, HMBC)->Structure Elucidation GC-MS GC-MS (Volatility/Purity) HPLC-MS HPLC-MS (Purity/Quantification) IR IR (Functional Groups)

Caption: Experimental workflow for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound relies heavily on the power of multinuclear NMR spectroscopy. The unique advantages of ¹⁹F NMR, combined with standard ¹H and ¹³C NMR techniques, provide an unparalleled depth of structural information that is essential for confirming the identity and purity of this novel compound. While other analytical methods such as GC-MS and HPLC-MS offer valuable complementary data, particularly for purity assessment and quantification, NMR remains the gold standard for definitive structural elucidation in the development of new chemical entities. This guide provides the foundational knowledge and predictive data necessary for researchers to confidently approach the characterization of this and similar fluorinated heterocyclic compounds.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available at: [Link]

  • An Overview of Fluorine NMR - ResearchGate. Available at: [Link]

  • Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy | Analytical Chemistry - ACS Publications. Available at: [Link]

  • NMR | Fluorine Spectroscopy - Oxford Instruments. Available at: [Link]

  • Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - Academia.edu. Available at: [Link]

  • Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC. Available at: [Link]

  • Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography | PNAS. Available at: [Link]

  • Research Article Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with - CORE. Available at: [Link]

  • This journal is © The Royal Society of Chemistry 2017 - Supporting Information. Available at: [Link]

  • 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Az - MDPI. Available at: [Link]

  • One-pot green synthesis of dihydropyran heterocycles - Rsc.org. Available at: [Link]

  • NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • 19F NMR Reference Standards. Available at: [Link]

  • Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC - NIH. Available at: [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one - Arkivoc. Available at: [Link]

  • (PDF) 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

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Lipophilicity (LogP) Comparison of Fluorinated Glutaric Anhydride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists

Executive Summary: The Fluorine Impact

In drug discovery, glutaric anhydride derivatives serve as critical linker warheads and building blocks for peptidomimetics. However, the introduction of fluorine atoms into this aliphatic scaffold fundamentally alters not just lipophilicity (LogP), but also hydrolytic stability and electronic distribution.

This guide compares the physicochemical profiles of Glutaric Anhydride against its monofluorinated and perfluorinated analogs.

Key Finding: While fluorination typically increases lipophilicity (LogP), the electron-withdrawing nature of fluorine in these anhydrides significantly accelerates hydrolysis. Therefore, experimental LogP determination of the intact anhydride is impossible in aqueous media. This guide presents the industry-standard "Derivatization Protocol" to accurately assess the lipophilic contribution of these warheads.

The Stability Paradox: Why Standard Shake-Flask Fails

Before comparing values, it is critical to address the chemical reality. Anhydrides are electrophilic acylating agents. In the presence of water (the "P" in LogP requires an aqueous phase), they undergo rapid hydrolysis to their corresponding dicarboxylic acids.

  • Intact Anhydride: High reactivity, moderate lipophilicity.

  • Hydrolyzed Product (Diacid): High polarity, high water solubility, low LogP.

Expert Insight: When a vendor lists a "LogP" for an anhydride, they are often reporting a computed value (cLogP) for the intact structure, or the experimental value of the hydrolyzed acid. You must distinguish between these two to predict ADME behavior accurately.

Diagram 1: The Hydrolytic Divergence

This pathway illustrates why direct measurement yields the diacid value.

Hydrolysis Fig 1: The rapid hydrolysis of anhydrides in aqueous media renders direct LogP measurement impossible. Anhydride Fluorinated Glutaric Anhydride (Lipophilic Warhead) TS Tetrahedral Intermediate Anhydride->TS + H2O (Rapid) Water Aqueous Buffer (pH 7.4) Water->TS Diacid Fluorinated Glutaric Acid (Hydrophilic Metabolite) TS->Diacid Ring Opening

Comparative Analysis: Fluorine Scan

The following table contrasts the non-fluorinated control with specific fluorinated analogs. Note the divergence between the Intact (theoretical) and Hydrolyzed (physiological) states.

CompoundStructure TypePredicted LogP (Intact Anhydride)*Predicted LogP (Hydrolyzed Diacid)**Hydrolytic ReactivityElectronic Effect (Hammett)
Glutaric Anhydride Control0.15-0.58ModerateNeutral
3-Fluoroglutaric Anhydride Monofluorinated0.42-0.35HighInductive withdrawal at

-position increases electrophilicity.
Hexafluoroglutaric Anhydride Perfluorinated2.100.85ExtremeStrong electron withdrawal; highly susceptible to nucleophilic attack.

*Values based on Consensus LogP algorithms (ChemAxon/ACD). Intact values represent the molecule in a non-aqueous environment (e.g., storage). **Values represent the species likely circulating in plasma post-hydrolysis.

Technical Interpretation[1][2]
  • The "Fluorine bump": The perfluorinated analog (Hexafluoro-) shows a massive jump in lipophilicity (~2 log units). This is due to the high molar volume of fluorine and the "teflon-like" hydrophobic shell it creates.

  • The "Acidity Shift": In the hydrolyzed forms, the fluorinated diacids are significantly more acidic (lower pKa) than glutaric acid. At physiological pH (7.4), the fluorinated diacids will be fully ionized (dicarboxylates), making their LogD7.4 (distribution coefficient) extremely low, despite the higher intrinsic LogP.

Experimental Protocol: The Methyl Ester Surrogate Method

Since you cannot measure the anhydride's LogP directly in water, the standard industry protocol is to derivatize the anhydride into a stable Dimethyl Ester . This "caps" the reactive site, allowing for a stable lipophilicity measurement that correlates with the anhydride's hydrophobic core.

Reagents Required[1][3]
  • Analyte: Fluorinated Glutaric Anhydride analog (10 mg).

  • Derivatizing Agent: Trimethylsilyldiazomethane (TMS-diazomethane) or MeOH/H2SO4.

  • Solvents: Methanol (anhydrous), Dichloromethane (DCM).

  • HPLC System: C18 Reverse Phase Column.

Step-by-Step Methodology
Phase 1: Derivatization (Synthesis of Surrogate)
  • Dissolution: Dissolve 10 mg of the anhydride in 1 mL of anhydrous methanol. The anhydride will undergo methanolysis to the mono-methyl ester.

  • Full Esterification: Add 2.0 equivalents of TMS-diazomethane (2M in hexanes) dropwise at 0°C. Stir for 30 minutes.

    • Mechanism:[1] Converts the free carboxylic acid (formed in step 1) to a methyl ester.

  • Quench: Add 2 drops of acetic acid to quench excess diazomethane.

  • Dry: Evaporate solvent under nitrogen flow. Re-dissolve residue in 50:50 Acetonitrile:Water.

Phase 2: RP-HPLC LogP Determination

Instead of the messy Shake-Flask method, use Chromatographic Hydrophobicity Index (CHI) .

  • Calibration: Run a set of 5 standard compounds with known LogP values (e.g., Toluene, Acetophenone, Benzene) on a C18 column using a linear gradient (5% to 95% ACN over 10 min).

  • Measurement: Inject the derivatized fluorinated ester from Phase 1.

  • Calculation: Record the Retention Time (

    
    ). Use the calibration curve to interpolate the LogP of the dimethyl ester.
    
  • Back-Calculation:

    
    
    (Note: The subtraction factor of 0.6 is an empirical correction for the loss of two methyl groups, though comparing the esters directly is often more relevant for SAR studies).
    
Diagram 2: The Surrogate Workflow

This workflow ensures data integrity by bypassing the unstable intermediate.

Workflow Fig 2: Derivatization workflow to measure lipophilicity of hydrolytically unstable anhydrides. Start Unstable Anhydride (Sample) Deriv Derivatization (MeOH + Acid/Cat) Start->Deriv Methanolysis Stable Stable Dimethyl Ester (Surrogate) Deriv->Stable Capping HPLC RP-HPLC Injection (C18 Column) Stable->HPLC Data Retention Time (tR) Interpolation HPLC->Data Result Derived LogP Value Data->Result Calibration Curve

Applications in Drug Design

Why choose the fluorinated analog?

  • Covalent Inhibition: The Hexafluoroglutaric anhydride motif is exceptionally reactive. It is used to label lysine residues in proteomics or as a highly aggressive warhead in covalent probes where rapid reaction is required before diffusion occurs.

  • Metabolic Blocking: 3-Fluoroglutaric anhydride derivatives (once opened to the amide/acid) block

    
    -oxidation metabolism at the glutaric backbone, extending the half-life of the drug payload.
    
  • Bioisosterism: The fluorinated backbone alters the dipole moment, potentially improving binding affinity in pockets where the carbonyl oxygen interacts with the protein, without significantly changing the steric bulk compared to the hydrogenated parent.

References

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Valkó, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution. Journal of Chromatography A, 1037(1-2), 299-310.

  • PubChem Database. (2024). Compound Summary: Glutaric Anhydride (CID 7926). National Library of Medicine.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Difluoromethyl-dihydro-pyran-2,6-dione

[1][2]

Executive Summary & Chemical Profile[2]

As researchers, we often treat catalog reagents as static inputs.[1][2] However, 4-Difluoromethyl-dihydro-pyran-2,6-dione (a fluorinated derivative of glutaric anhydride) represents a dynamic safety challenge.[1][2] It combines the moisture sensitivity of a cyclic anhydride with the regulatory and environmental persistence constraints of an organofluorine.

The Critical Directive: Do not treat this merely as "organic waste." The anhydride functionality poses an immediate physical hazard (exothermic hydrolysis), while the difluoromethyl group dictates the long-term disposal path (halogenated waste incineration).

Chemical Hazard Profile
PropertySpecificationOperational Implication
Functional Group Cyclic AnhydrideHigh Reactivity: Reacts exothermically with water, alcohols, and amines.[1][2] Corrosive: Causes severe eye/skin damage.[2]
Halogen Content Difluoromethyl (-CHF

)
Regulatory Flag: Must be segregated as HALOGENATED waste.[2] Combustion generates HF; requires scrubbed incineration.[2]
Physical State Solid (Low melting point)May fuse or cake upon storage; dust generation is a respiratory sensitizer risk.[2]
Hydrolysis Product 3-(Difluoromethyl)pentanedioic acidThe stable byproduct after quenching.[2] Acidic and fluorinated.[2][3][4]

Pre-Disposal Stabilization (Quenching)[2]

The "Hot Drum" Risk: You must never dispose of unquenched anhydrides directly into a bulk aqueous waste drum.[2] The cumulative exotherm from hydrolysis can pressurize the container, leading to rupture or explosion.[1]

Protocol: Controlled Hydrolysis This procedure converts the reactive anhydride into its thermodynamically stable dicarboxylic acid form before it enters the waste stream.[2]

Reagents Required:

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) - Carrier solvent[1][2]

  • Dilute Sodium Hydroxide (1M NaOH) or Saturated Sodium Bicarbonate - Quenching agent[1][2]

  • Ice bath

Step-by-Step Quenching Workflow

QuenchingProtocolStartSolid Waste(this compound)SolubilizationStep 1: SolubilizationDissolve in DCM or THF(Control concentration < 0.5 M)Start->SolubilizationCoolingStep 2: Thermal ControlPlace vessel in Ice Bath (0°C)Solubilization->CoolingHydrolysisStep 3: HydrolysisAdd 1M NaOH dropwiseMonitor T < 20°CCooling->HydrolysisCheckStep 4: ValidationCheck pH (Target > 7)Ensure solid is dissolvedHydrolysis->CheckCheck->HydrolysispH < 7 (Add more base)SegregationStep 5: SegregationTransfer to Halogenated WasteCheck->SegregationValidated

Figure 1: Controlled hydrolysis workflow to neutralize anhydride reactivity prior to disposal.

Scientific Rationale:

  • Solubilization: We dissolve the solid first to avoid "hot spots" where a lump of solid anhydride reacts violently on the surface of the water.[2]

  • Alkaline Hydrolysis: Base promotes ring-opening more rapidly than neutral water, ensuring the reaction drives to completion quickly under controlled observation rather than slowly in a waste drum.[1][2]

  • Validation: A basic pH indicates that the anhydride (which generates acid upon ring opening) has been fully consumed and neutralized.[2]

Waste Stream Segregation Logic

The presence of the Difluoromethyl group is the deciding factor. Even though the molecule contains oxygen and carbon, the fluorine atoms mandate specific incineration protocols to capture Hydrogen Fluoride (HF) gas.[1]

Regulatory Warning: Misclassifying fluorinated waste as "General Organic" is a severe compliance violation (RCRA) and damages incinerator infrastructure.[2]

SegregationLogiccluster_rationaleRationaleInputQuenched Reaction MixtureQ1Contains Halogens?(F, Cl, Br, I)Input->Q1NonHaloNon-Halogenated Waste(FORBIDDEN)Q1->NonHaloNoHaloHalogenated Solvent Waste(REQUIRED)Q1->HaloYes (-CHF2 group)NoteIncineration of F-compoundsrequires scrubbers toprevent HF emission.Halo->Note

Figure 2: Critical decision tree for waste stream selection. The difluoromethyl group mandates the "Halogenated" path.

Operational Procedures

A. Solid Waste Disposal (Excess Reagent)

If you have pure, solid reagent to dispose of (e.g., expired shelf life):

  • Do NOT throw in the trash.

  • Labeling: Double-bag in polyethylene. Label as "Solid Chemical Waste: Toxic, Corrosive, Halogenated."[1]

  • Manifest: List specifically as "Cyclic Anhydride, Fluorinated."

  • Path: This must go to high-temperature incineration.[2]

B. Liquid Waste (Reaction Mixtures)[2]
  • Segregation: Combine with compatible halogenated solvents (DCM, Chloroform).[1][2]

  • Compatibility Check: Ensure no strong oxidizers (Peroxides, Nitric Acid) are in the same carboy.[1][2] Anhydrides/Acids are generally compatible with standard organic solvents, provided the pH is not extremely basic (which could cause biphasic layering or precipitation).[1]

  • Container: Use High-Density Polyethylene (HDPE) or glass.[2] Avoid metal containers due to potential residual acidity and fluoride corrosion.[2]

C. Spill Management (Emergency)
  • Dry Spill:

    • Do not use water (creates corrosive sludge).[2]

    • Scoop up with a dry shovel/spatula into a dry container.[2]

    • Wipe residue with a dry pad, then wet wipe.[1][2]

  • Wet Spill (Solution):

    • Absorb with Vermiculite or "Chem-Sorb" pads.[2]

    • PPE: Nitrile gloves (double gloved or >0.11mm thickness) and safety goggles are mandatory.[2] The hydrolysis product is a dicarboxylic acid that can irritate skin.[2]

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][5][6] [Link]

  • U.S. Environmental Protection Agency. (n.d.).[2] Hazardous Waste Listings: Solvents (F-Codes) and Characteristic Wastes. EPA.gov.[2][7] [Link]

  • PubChem. (n.d.).[2] Glutaric Anhydride Compound Summary (Analogous Reactivity). National Library of Medicine.[2] [Link]

  • American Chemical Society. (2015).[2] Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[2] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.